molecular formula C30H46O5 B15595399 Poricoic Acid G

Poricoic Acid G

Cat. No.: B15595399
M. Wt: 486.7 g/mol
InChI Key: VPTZOSBKEDUOFE-KXGBKNTBSA-N
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Description

Poricoic acid G is a tricyclic triterpenoid isolated from Poria cocos. It has a role as a fungal metabolite. It is a dicarboxylic acid, a secondary alcohol and a tricyclic triterpenoid.
This compound has been reported in Phellodendron amurense and Wolfiporia cocos with data available.
from Poria cocos (Polyporaceae);  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,20-21,24,26,31H,3,8,10-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTZOSBKEDUOFE-KXGBKNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Poricoic Acid G: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic Acid G, a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Poria cocos, has emerged as a compound of significant interest in oncological research. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It includes comprehensive experimental protocols for its isolation and purification, as well as for the evaluation of its cytotoxic effects. While the precise signaling pathways governed by this compound are an area of ongoing investigation, this document summarizes the current knowledge and provides a framework for future research into its mechanism of action.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid characterized by a 3,4-seco-lanostane skeleton. Its chemical identity has been established through spectroscopic methods.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference(s)
IUPAC Name (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid[1]
Molecular Formula C₃₀H₄₆O₅[1]
Molecular Weight 486.7 g/mol [1]
Canonical SMILES CC(=CCC--INVALID-LINK--CCC(=O)O)C(=C)C)C)C)O">C@HC(=O)O)C[1]
InChIKey VPTZOSBKEDUOFE-KXGBKNTBSA-N[1]
CAS Number 415724-84-4
XLogP3 6.2[1]
Appearance White to light yellow solid[2]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Biological Activity and Quantitative Data

This compound has demonstrated notable biological activity, particularly its cytotoxic effects against leukemia cells and its inhibitory effects on tumor promotion.

Cytotoxicity

Table 2: Cytotoxicity of this compound against Human Leukemia HL-60 Cells

Cell LineParameterValueReference(s)
HL-60 (Leukemia)GI₅₀ (50% Growth Inhibition)39.3 nM[3]
Inhibition of Tumor Promotion

This compound has been shown to have potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[3] This assay is often used to identify potential cancer chemopreventive agents.

Experimental Protocols

This section provides detailed methodologies for the isolation and purification of this compound from its natural source, Poria cocos, and for the assessment of its biological activity.

Isolation and Purification of this compound

The following protocol is adapted from established methods for the isolation of poricoic acids from Poria cocos.

3.1.1. Extraction

  • Material Preparation : Dry the sclerotium of Poria cocos and grind it into a fine powder (approximately 40-60 mesh).

  • Solvent Extraction : Macerate the powdered material in 95% ethanol (B145695) at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 24 hours, with periodic agitation.

  • Filtration and Concentration : Filter the extract to remove solid residues. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.

3.1.2. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography :

    • Column Preparation : Pack a glass column with silica gel (100-200 mesh) using a slurry method with hexane (B92381).

    • Sample Loading : Dissolve the crude extract in a minimal volume of chloroform and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the prepared column.

    • Elution : Elute the column with a gradient solvent system of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Fraction Collection and Analysis : Collect fractions of a consistent volume and analyze them by Thin Layer Chromatography (TPA) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • System : Utilize a preparative HPLC system with a C18 reversed-phase column.

    • Mobile Phase : Employ a gradient of methanol (B129727) and water (containing 0.1% formic acid) as the mobile phase.

    • Purification : Pool the fractions from the silica gel column that contain this compound, concentrate them, and inject the concentrate into the prep-HPLC system. Collect the peak corresponding to this compound.

    • Final Product : Evaporate the solvent from the collected fraction under reduced pressure to obtain purified this compound.

Cytotoxicity Assessment: CCK-8 Assay

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic effects of this compound on leukemia cell lines (e.g., HL-60).

  • Cell Seeding : Seed the leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment : Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the cell viability as a percentage relative to the vehicle control and determine the GI₅₀ value.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways through which this compound exerts its cytotoxic effects are not yet fully elucidated, research on related compounds, such as Poricoic Acid A, provides potential avenues for investigation. Poricoic Acid A has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and fibrosis, including the MEK/ERK, TGF-β/Smad, and mTOR/p70S6K pathways.

Furthermore, a study on "Poria acid" (a term that may encompass a mixture of poricoic acids) has demonstrated the inhibition of the PI3K/Akt/NF-κB signaling pathway in renal cell carcinoma.[4] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition could be a plausible mechanism for the anti-cancer effects of this compound. However, direct evidence for the modulation of this pathway by purified this compound is still required.

Visualizations

Chemical Structure

Poricoic_Acid_G_Structure 2D Structure of this compound A [Tetracyclic Triterpenoid Core] B Side Chain with Carboxylic Acid A->B R1 C Additional Carboxylic Acid A->C R2 D Hydroxyl Group A->D R3

Caption: Generalized tetracyclic triterpenoid structure of this compound.

Experimental Workflows

Isolation_Workflow Workflow for Isolation and Purification of this compound Poria Poria cocos (Sclerotium) Powder Grinding Poria->Powder Extraction Ethanol Extraction Powder->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fractions Fraction Collection & TLC Silica_Column->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Purified This compound Prep_HPLC->Pure_Compound Cytotoxicity_Workflow Workflow for Cytotoxicity Assessment (CCK-8 Assay) Cell_Culture Leukemia Cell Culture (e.g., HL-60) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment Treatment with This compound Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation CCK8 CCK-8 Addition Incubation->CCK8 Absorbance Absorbance Measurement (450nm) CCK8->Absorbance Analysis Data Analysis (GI50 Calculation) Absorbance->Analysis PI3K_Akt_Pathway Hypothesized PI3K/Akt/NF-κB Pathway Inhibition cluster_nucleus Cell Nucleus PAG This compound PI3K PI3K PAG->PI3K Inhibits Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Inflammation)

References

Poricoic Acid G: A Technical Overview of its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poricoic Acid G is a lanostane-type triterpenoid (B12794562) that has attracted scientific interest due to its significant biological activities, particularly its cytotoxic effects against cancer cell lines. This document provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound, with a focus on presenting detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Discovery and Natural Sources

This compound was first discovered and isolated by Ukiya and colleagues in 2002.[1] It is a naturally occurring compound found in the sclerotium of the medicinal fungus Poria cocos (syn. Wolfiporia cocos), a wood-decaying fungus belonging to the Polyporaceae family.[2][3] The sclerotium of this fungus, known as "Fuling" in traditional Chinese medicine, is a rich source of various bioactive triterpenoids, with this compound being one of the constituents.[2][3] It is often found alongside other structurally related poricoic acids, such as Poricoic Acid A and H.[1][3]

Physicochemical Properties

PropertyValue
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
AppearanceWhite amorphous powder
Chemical ClassTricyclic Triterpenoid

Experimental Protocols

The isolation and purification of this compound from Poria cocos involves a multi-step process that includes extraction followed by chromatographic separation. The following is a detailed protocol based on established methods for isolating triterpenoids from this fungal source.

Protocol 1: Extraction of Crude Triterpenoids
  • Preparation of Raw Material: The dried sclerotium of Poria cocos is pulverized into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.[4]

  • Solvent Extraction: The powdered material is then subjected to extraction with an organic solvent. A common method is maceration or reflux extraction with ethanol (B145695) or methanol (B129727).[4] For instance, the powder can be extracted with methanol at room temperature.

  • Concentration: The resulting extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.[4][5]

Protocol 2: Chromatographic Purification of this compound

The crude extract, rich in a mixture of triterpenoids, is then subjected to a series of chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • Column Packing: A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent such as hexane.[4]

    • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform) and adsorbed onto a small amount of silica gel. After drying, the sample is loaded onto the top of the prepared column.[4]

    • Elution: The column is eluted with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol.[4] Fractions are collected sequentially.

    • Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further Purification: The pooled fractions containing this compound are further purified by preparative HPLC.

    • Column and Mobile Phase: A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[5]

    • Fraction Collection: The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • Final Product: The solvent is evaporated from the collected fraction to yield purified this compound. The purity is typically confirmed by analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.[5]

Quantitative Data: Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values from a study by Ukiya et al. (2002).[3]

Cell LineCancer TypeGI50 (µM)
HL-60Leukemia0.0393
A549Lung Cancer> 10
CRL1579Melanoma> 10
NIH:OVCAR-3Ovarian Cancer> 10
SK-BR-3Breast Cancer> 10
DU145Prostate Cancer> 10
AZ521Stomach Cancer> 10
PANC-1Pancreatic Cancer> 10

Visualizations

Experimental Workflow

experimental_workflow start Dried Sclerotium of Poria cocos powder Pulverized Powder start->powder Grinding extraction Solvent Extraction (Methanol) powder->extraction crude_extract Crude Triterpenoid Extract extraction->crude_extract Concentration silica_column Silica Gel Column Chromatography crude_extract->silica_column fractions Collected Fractions silica_column->fractions Elution & Fractionation hplc Preparative HPLC fractions->hplc Pooling of Fractions pure_pag Purified this compound hplc->pure_pag

Caption: General workflow for the isolation and purification of this compound.

Putative Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its potent cytotoxic effect on leukemia cells suggests the induction of apoptosis. The following diagram illustrates a simplified, putative apoptosis signaling pathway that may be involved, based on the known mechanisms of other cytotoxic triterpenoids.

apoptosis_pathway pag This compound cell Leukemia Cell (HL-60) pag->cell pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) cell->pro_apoptotic Upregulation anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) cell->anti_apoptotic Downregulation mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion caspase_activation Caspase Activation (e.g., Caspase-3) mitochondrion->caspase_activation Release of Cytochrome c apoptosis Apoptosis caspase_activation->apoptosis

Caption: A putative apoptosis induction pathway for this compound in leukemia cells.

Conclusion

This compound, a triterpenoid from Poria cocos, displays potent and selective cytotoxic activity against human leukemia cells. The detailed protocols for its isolation and purification provided herein offer a foundation for further research into its pharmacological properties. Future studies are warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects, which could pave the way for its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Lanostane-Type Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane-type triterpenoids are a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug development. Found predominantly in fungi, such as Ganoderma lucidum, these molecules are synthesized through a complex and fascinating biosynthetic pathway. This technical guide provides a comprehensive overview of the lanostane (B1242432) biosynthesis pathway, from its fundamental building blocks to the intricate enzymatic modifications that generate the vast structural diversity of these compounds. This document details the core enzymatic steps, summarizes key quantitative data, provides in-depth experimental protocols for pathway elucidation, and visualizes the complex biological processes through detailed diagrams.

The Core Biosynthesis Pathway: From Acetyl-CoA to Lanosterol (B1674476)

The biosynthesis of all triterpenoids, including lanostanes, begins with the mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] In fungi, this pathway is the primary route for isoprenoid biosynthesis.[1]

The pathway can be broadly divided into three stages:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] The enzyme HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a key rate-limiting step in the pathway.[3] A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP and DMAPP. These C5 units are then sequentially condensed to form the C15 compound farnesyl pyrophosphate (FPP).[2]

  • Squalene (B77637) Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase to form the C30 linear hydrocarbon, squalene. This is considered the first committed step towards sterol and triterpenoid (B12794562) biosynthesis.[2]

  • Cyclization to Lanosterol: Squalene is first epoxidized to (S)-2,3-oxidosqualene by the enzyme squalene epoxidase.[1] This epoxide then undergoes a remarkable cyclization reaction catalyzed by lanosterol synthase, which results in the formation of the tetracyclic lanostane core structure, lanosterol.[1][4] This cyclization is a highly complex process involving a series of protonations, ring closures, and rearrangements.[5]

Lanostane_Biosynthesis_Core substance substance enzyme enzyme acetyl_coa Acetyl-CoA (x2) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa Acetyl-CoA hmgs HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate hmgr HMG-CoA Reductase ipp_dmapp IPP & DMAPP mevalonate->ipp_dmapp fpp Farnesyl-PP (x2) ipp_dmapp->fpp squalene Squalene fpp->squalene sqs Squalene Synthase oxidosqualene (S)-2,3-Oxidosqualene squalene->oxidosqualene se Squalene Epoxidase lanosterol Lanosterol oxidosqualene->lanosterol las Lanosterol Synthase

Core biosynthetic pathway from Acetyl-CoA to Lanosterol.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the lanostane biosynthesis pathway is governed by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for some of the key enzymes in the pathway. It is important to note that these values can vary depending on the organism and the specific experimental conditions.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)V_maxReference
HMG-CoA Reductase Burkholderia cenocepaciaHMG-CoA---[5]
HumanHMG-CoA---[6]
Squalene Epoxidase Trichophyton rubrumSqualene13-0.71 nmol/h/mg protein[7]
HumanSqualene---[8]
Candida albicansSqualene---[9]
Lanosterol Synthase Yeast(2,3)-Oxidosqualene15--[10]

Post-Lanosterol Modifications: Generating Structural Diversity

Lanosterol serves as a crucial scaffold that undergoes a series of extensive modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to produce the vast array of structurally diverse lanostane-type triterpenoids.[3] These modifications include hydroxylations, oxidations, and other rearrangements, which are key to the bioactivities of the final compounds.

In medicinal fungi like Ganoderma lucidum, a multitude of CYPs are involved in the biosynthesis of ganoderic acids, a prominent class of lanostane triterpenoids.[4][11] For instance, CYP5150L8 has been shown to catalyze the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a precursor to many other ganoderic acids.[11][12] Other CYPs, such as CYP512U6, are responsible for further hydroxylations at different positions of the lanostane skeleton, for example, at C-23.[4]

Post_Lanosterol_Modifications substance substance enzyme enzyme lanosterol Lanosterol hldoa 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) lanosterol->hldoa cyp5150l8 CYP5150L8 ganoderic_acids Diverse Ganoderic Acids hldoa->ganoderic_acids other_cyps Other CYPs, Dehydrogenases, etc.

Post-lanosterol modifications leading to diverse triterpenoids.

Regulation of the Biosynthesis Pathway

The biosynthesis of lanostane-type triterpenoids is tightly regulated at multiple levels to control the flux of metabolites and respond to various internal and external stimuli.

  • Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a key control point. In fungi, the transcription of genes like HMGR and lanosterol synthase can be upregulated by elicitors such as methyl jasmonate (MeJA).[13] This suggests the presence of specific transcription factors that respond to these signals and activate the expression of the biosynthetic gene clusters.

  • Enzyme-level Regulation: The activity of key enzymes is also subject to regulation. For instance, HMG-CoA reductase is known to be regulated by feedback inhibition.[6]

  • Inducers: The production of triterpenoids can be enhanced by the addition of certain inducers to the fungal culture. Caffeine (B1668208) has been shown to induce cytochrome P450 enzymes, leading to increased triterpenoid production in Ganoderma multipileum.[14]

Experimental Protocols

Elucidating the biosynthesis pathway of lanostane-type triterpenoids requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Genes in Yeast

This protocol describes the expression of candidate biosynthetic genes (e.g., CYPs) in Saccharomyces cerevisiae to characterize their function.[15][16]

1. Gene Cloning and Vector Construction:

  • Amplify the full-length cDNA of the candidate gene from the fungal RNA using PCR.
  • Clone the amplified gene into a suitable yeast expression vector (e.g., a pYES-DEST52 vector).
  • Co-express a cytochrome P450 reductase (CPR) from the source organism or a related species, as CYPs require a CPR for electron transfer.

2. Yeast Transformation and Expression:

  • Transform the expression vector into a suitable yeast strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
  • Grow the transformed yeast in a selective medium (e.g., SC-Ura) to maintain the plasmid.
  • Induce protein expression by transferring the culture to a medium containing galactose.

3. In Vivo and In Vitro Enzyme Assays:

  • In Vivo: Supplement the yeast culture with a putative precursor substrate (e.g., lanosterol). After a period of incubation, extract the metabolites and analyze by LC-MS for the formation of the expected product.
  • In Vitro: Prepare microsomes from the yeast cells expressing the CYP and CPR. Perform an enzyme assay containing the microsomes, the precursor substrate, and NADPH in a suitable buffer. Analyze the reaction products by LC-MS.[1]

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// Connections start -> clone_gene; clone_gene -> transform_yeast; transform_yeast -> induce_expression; induce_expression -> in_vivo_assay; induce_expression -> in_vitro_assay; in_vivo_assay -> lc_ms_analysis; in_vitro_assay -> lc_ms_analysis; lc_ms_analysis -> end;

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Workflow for heterologous expression and functional characterization.
In Vitro Cytochrome P450 Enzyme Assay

This protocol outlines a general procedure for an in vitro assay to determine the activity of a recombinantly expressed cytochrome P450 enzyme.[17][18]

1. Preparation of Reagents:

  • Microsomes: Prepare microsomes from yeast or insect cells expressing the CYP of interest and its corresponding CPR.
  • Substrate: Prepare a stock solution of the lanostane triterpenoid substrate in a suitable solvent (e.g., DMSO).
  • NADPH regenerating system: Prepare a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺.
  • Buffer: Prepare a potassium phosphate (B84403) buffer (pH 7.4).

2. Assay Procedure:

  • In a microcentrifuge tube, combine the buffer, microsomal protein, and substrate.
  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Incubate the reaction for a specific time period (e.g., 30-60 minutes).
  • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate).

3. Product Analysis:

  • Centrifuge the reaction mixture to pellet the protein.
  • Analyze the supernatant by LC-MS to identify and quantify the reaction products.

LC-MS/MS Analysis of Lanostane-Type Triterpenoids

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the separation, identification, and quantification of the complex mixture of triterpenoids found in biological samples.[19][20][21]

1. Sample Preparation:

  • Extract the triterpenoids from the fungal mycelia or liquid culture using a suitable solvent (e.g., ethyl acetate or methanol).[1]
  • Evaporate the solvent and redissolve the extract in a solvent compatible with the LC mobile phase.
  • Filter the sample to remove any particulate matter.

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of triterpenoids.[19]
  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid) and acetonitrile or methanol (B129727) is commonly employed.[19]
  • Mass Spectrometry: Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode. For quantification, use multiple reaction monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for each analyte.[20]

3. Data Analysis:

  • Identify the triterpenoids by comparing their retention times and mass spectra with those of authentic standards.
  • Quantify the analytes by constructing a calibration curve using standards of known concentrations.

Conclusion

The biosynthesis of lanostane-type triterpenoids is a complex and highly regulated process that generates a vast array of structurally diverse and biologically active molecules. This technical guide has provided a detailed overview of the core biosynthetic pathway, the enzymatic modifications that lead to structural diversity, the regulatory mechanisms, and key experimental protocols for pathway elucidation. A deeper understanding of this pathway is crucial for the successful metabolic engineering of microorganisms for the sustainable production of these valuable compounds for pharmaceutical and other applications. Further research into the uncharacterized enzymes, particularly the cytochrome P450s involved in the later tailoring steps, will undoubtedly reveal new and exciting chemistry and provide new tools for the synthesis of novel bioactive molecules.

References

Poricoic Acid G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the physical, chemical, and biological properties of Poricoic Acid G. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to support further investigation and development of this promising natural compound.

Core Physical and Chemical Properties

This compound is a lanostane-type triterpenoid (B12794562) isolated from the fungus Poria cocos.[1] Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₅[1]
Molecular Weight 486.68 g/mol [2]
IUPAC Name (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid[1]
CAS Number 415724-84-4[2]
Melting Point 260 °C (decomposition)[2][3]
Boiling Point (Predicted) 637.6 ± 55.0 °C[2][3]
pKa (Predicted) 4.65 ± 0.70[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[4] Poricoic acids, in general, have poor solubility in water.[5]
Appearance Powder[4]

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant cytotoxic effects, particularly against leukemia cells.[3][6] Studies have shown that it is significantly cytotoxic to leukemia HL-60 cells with a GI₅₀ (concentration that yields 50% growth inhibition) value of 39.3 nM.[7] While the precise signaling pathways mediating the effects of this compound are still under investigation, research on the structurally similar Poricoic Acid A provides valuable insights into its potential mechanisms of action. Poricoic Acid A has been shown to inhibit cancer cell growth by suppressing the MEK/ERK signaling pathway, inducing apoptosis and cell cycle arrest.[8][9] It has also been found to modulate the TGF-β/Smad and mTOR/p70S6K signaling pathways.[6][10][11]

Based on the known mechanisms of Poricoic Acid A, a hypothesized signaling pathway for the anticancer activity of this compound is presented below.

Poricoic_Acid_G_Anticancer_Pathway PAG This compound MEK MEK1/2 PAG->MEK Inhibition mTOR mTOR PAG->mTOR Inhibition Apoptosis Apoptosis PAG->Apoptosis Receptor Growth Factor Receptor Receptor->MEK ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation p70S6K p70S6K mTOR->p70S6K Activation p70S6K->Proliferation

Hypothesized anticancer signaling pathway of this compound.

Experimental Protocols

This section details methodologies for the extraction and purification of Poricoic Acids from Poria cocos and a common assay for evaluating their cytotoxic activity.

Extraction and Purification of Poricoic Acids

The following protocol is a general method for the extraction and purification of triterpenoids like this compound from Poria cocos.[2][4][12]

Extraction_Purification_Workflow Start Dried Poria cocos Grinding Grind into powder Start->Grinding Extraction Ethanol (B145695) Reflux Extraction Grinding->Extraction Filtration Filter and Concentrate Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partition Liquid-Liquid Partition (e.g., with ethyl acetate) Crude_Extract->Partition Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) Partition->Column_Chromatography TLC_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pooling Pool Fractions Containing This compound TLC_Analysis->Pooling Purified_Product Purified this compound Pooling->Purified_Product

Workflow for the extraction and purification of this compound.

Methodology:

  • Preparation of Raw Material: The dried sclerotium of Poria cocos is ground into a coarse powder.[2][12]

  • Extraction: The powder is subjected to reflux extraction with 95% ethanol.[12]

  • Concentration: The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.[2][12]

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a solvent such as ethyl acetate to enrich the triterpenoid fraction.[12]

  • Column Chromatography: The enriched extract is subjected to silica gel column chromatography. Elution is performed with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.[2]

  • Fraction Analysis and Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[2]

  • Final Purification: Fractions containing the compound of interest are pooled and concentrated. Further purification can be achieved by recrystallization or preparative HPLC if necessary.[2]

Cytotoxicity Assay (CCK-8 Method)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and cytotoxicity.[13]

Materials:

  • Cancer cell line (e.g., HL-60)

  • 96-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[13]

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[13]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[13]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[13]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[13]

This technical guide provides a foundational understanding of this compound for researchers. The presented data and protocols are intended to facilitate further exploration of this compound's therapeutic potential.

References

The Anti-Leukemic Potential of Poricoic Acid G: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid G, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Poria cocos, has demonstrated significant cytotoxic effects against leukemia cells, identifying it as a compound of interest for further investigation in oncology. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its effects on leukemia cells. While research specifically on this compound is limited, this document compiles the available data and draws parallels with the more extensively studied related compound, Poricoic Acid A, to propose potential mechanisms and guide future research.

Core Mechanism of Action: Cytotoxicity in Leukemia

The primary established biological activity of this compound is its potent cytotoxic effect on human leukemia cells.

Quantitative Data: Growth Inhibition

A key study by Ukiya et al. (2002) established the significant growth inhibitory effect of this compound on the human promyelocytic leukemia cell line, HL-60.[1]

CompoundCell LineParameterValueReference
This compoundHL-60GI5039.3 nM[1]

Table 1: Cytotoxic Activity of this compound. The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

Cytotoxicity Assay (Based on established protocols)

The following is a generalized protocol for determining the cytotoxic activity of a compound like this compound on leukemia cells, such as the HL-60 cell line.

1. Cell Culture and Maintenance:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before experimentation.

2. Compound Preparation:

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

3. Cell Viability Assay (e.g., MTT Assay):

  • Seed HL-60 cells into 96-well plates at a density of approximately 1 x 10^5 cells/mL.

  • Add the various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Hypothesized Signaling Pathways and Mechanisms

While the precise signaling pathways modulated by this compound in leukemia cells have not been fully elucidated, we can hypothesize potential mechanisms based on the known activities of other cytotoxic compounds in HL-60 cells and the more extensively studied Poricoic Acid A.

Potential Induction of Apoptosis

It is plausible that the cytotoxic effect of this compound is mediated through the induction of apoptosis, or programmed cell death.

apoptosis_pathway PAG This compound Cell HL-60 Cell PAG->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Potential for Cell Cycle Arrest

Another potential mechanism for the growth-inhibitory effect of this compound is the induction of cell cycle arrest, preventing the proliferation of leukemia cells.

cell_cycle_arrest PAG This compound Cell HL-60 Cell PAG->Cell G2M_Checkpoint G2/M Checkpoint Proteins Cell->G2M_Checkpoint Modulation CellCycleArrest Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest Induction Proliferation Cell Proliferation CellCycleArrest->Proliferation Inhibition

Caption: Hypothesized G2/M cell cycle arrest induced by this compound.

Experimental Workflow for Mechanistic Studies

To further elucidate the mechanism of action of this compound, the following experimental workflow is proposed.

experimental_workflow start Treat HL-60 cells with This compound apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining, Caspase Activity Assays) start->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle_analysis western_blot Western Blot Analysis (Apoptosis & Cell Cycle Proteins) apoptosis_analysis->western_blot cell_cycle_analysis->western_blot pathway_analysis Signaling Pathway Analysis (e.g., Kinase Assays) western_blot->pathway_analysis conclusion Elucidation of Mechanism of Action pathway_analysis->conclusion

Caption: Proposed experimental workflow for investigating this compound's mechanism.

Conclusion and Future Directions

This compound has been identified as a potent cytotoxic agent against human leukemia cells in vitro. However, the current body of scientific literature lacks in-depth studies on its precise mechanism of action. The information on related compounds, such as Poricoic Acid A, suggests that the anti-leukemic activity of this compound may involve the induction of apoptosis and/or cell cycle arrest.

Future research should focus on:

  • Confirming the induction of apoptosis and identifying the specific apoptotic pathways involved (intrinsic vs. extrinsic).

  • Investigating the effect of this compound on cell cycle progression and the expression of key cell cycle regulatory proteins.

  • Identifying the direct molecular targets and signaling pathways modulated by this compound in leukemia cells.

A thorough understanding of these mechanisms is crucial for the potential development of this compound as a novel therapeutic agent for leukemia.

References

Poricoic Acid G: A Fungal Metabolite with Potent Anti-Leukemic and Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic Acid G, a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has emerged as a fungal metabolite of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its role as a cytotoxic agent against leukemia cells and its inhibitory effects on the Epstein-Barr virus (EBV). This document details the available quantitative data, outlines key experimental methodologies, and visualizes the known and putative signaling pathways involved in its mechanism of action, offering a valuable resource for researchers in oncology and virology.

Introduction

Poria cocos, a fungus long utilized in traditional Chinese medicine, is a rich source of bioactive secondary metabolites, particularly triterpenoids. Among these, this compound has been identified as a compound with significant therapeutic potential. Structurally classified as a 3,4-seco-lanostane-type triterpene, this compound has demonstrated marked cytotoxic effects against human leukemia cell lines and notable inhibitory activity against the lytic cycle of the Epstein-Barr virus. This guide synthesizes the available research to provide a detailed understanding of its biochemical properties and pharmacological activities.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

PropertyValue
Molecular Formula C₃₀H₄₆O₅
Molecular Weight 486.7 g/mol
IUPAC Name (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid
Appearance Presumed to be a powder, typical for isolated triterpenoids.
Solubility Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972).[1]

Biological Activities and Quantitative Data

The primary biological activities of this compound that have been investigated are its cytotoxicity against cancer cells and its inhibition of Epstein-Barr virus activation.

Cytotoxic Activity against Leukemia Cells

This compound exhibits significant cytotoxic effects, particularly against human promyelocytic leukemia HL-60 cells.[2][3][4]

Cell LineAssay TypeParameterValueReference
HL-60Cytotoxicity AssayGI₅₀39.3 nMUkiya et al., 2002[5]

GI₅₀ (Concentration for 50% Growth Inhibition)

Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation

This compound has been shown to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][5]

AssayCell LineInducerParameterResultReference
EBV-EA Activation Inhibition AssayRajiTPAInhibitory EffectPotent inhibition observedUkiya et al., 2002[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound.

Cytotoxicity Assay against HL-60 Cells

This protocol is based on standard methodologies for determining the cytotoxic effects of a compound on a leukemia cell line.

Objective: To determine the concentration at which this compound inhibits the growth of HL-60 cells by 50% (GI₅₀).

Materials:

  • Human promyelocytic leukemia (HL-60) cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • Viability Assessment (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

cluster_workflow Cytotoxicity Assay Workflow seed Seed HL-60 Cells in 96-well plate treat Treat cells with various concentrations of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate GI50 value read->analyze

Cytotoxicity Assay Workflow
Inhibition of TPA-Induced EBV-EA Activation

This protocol describes the method used to assess the inhibitory effect of compounds on the activation of the Epstein-Barr virus early antigen.

Objective: To evaluate the ability of this compound to inhibit the TPA-induced expression of EBV early antigen in Raji cells.

Materials:

  • Raji cells (human B-lymphoblastoid cell line latently infected with EBV)

  • RPMI-1640 medium with 10% FBS

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • n-Butyric acid

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Acetone

  • High-titer EBV-EA-positive human serum (from a patient with nasopharyngeal carcinoma)

  • Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG

  • Fluorescence microscope

Procedure:

  • Cell Culture and Induction: Culture Raji cells to a density of 1 x 10⁶ cells/mL. Induce EBV-EA expression by treating the cells with TPA (e.g., 32 pmol) and n-butyric acid (e.g., 4 µmol) in the presence of various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C.

  • Cell Smear Preparation: After incubation, wash the cells with PBS and prepare smears on glass slides.

  • Fixation and Staining:

    • Fix the cell smears with acetone at room temperature for 10 minutes.

    • Apply the EBV-EA-positive human serum (diluted, e.g., 1:10) to the smears and incubate in a moist chamber at 37°C for 30 minutes.

    • Wash the slides with PBS.

    • Apply the FITC-conjugated anti-human IgG (diluted, e.g., 1:40) and incubate in a moist chamber at 37°C for 30 minutes.

    • Wash the slides with PBS.

  • Microscopic Analysis: Mount the slides with a glycerol-PBS solution and observe under a fluorescence microscope. Count the number of EA-positive cells (showing bright green fluorescence) out of at least 500 cells.

  • Data Analysis: Calculate the percentage of EA-positive cells for each treatment condition. The inhibitory activity is expressed as the percentage reduction in EA-positive cells compared to the TPA-treated control.

cluster_workflow EBV-EA Inhibition Assay Workflow culture Culture Raji Cells induce Induce with TPA/n-Butyric Acid +/- this compound culture->induce incubate Incubate for 48 hours induce->incubate smear Prepare Cell Smears incubate->smear stain Immunofluorescence Staining for EBV-EA smear->stain analyze Count EA-positive cells stain->analyze

EBV-EA Inhibition Assay Workflow

Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, inferences can be drawn from studies on the closely related compound, Poricoic Acid A, and the general understanding of triterpenoid anti-cancer mechanisms.

Putative Anti-Leukemic Mechanism

The potent cytotoxicity of this compound in HL-60 cells suggests the induction of apoptosis (programmed cell death). Triterpenoids often induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This typically involves the activation of caspases, a family of proteases that execute the apoptotic process.

While direct evidence for this compound is pending, Poricoic Acid A has been shown to induce apoptosis and autophagy in various cancer cells by modulating key signaling pathways such as the MEK/ERK and mTOR/p70s6k pathways.[4][6][7][8][9] It is plausible that this compound may share similar mechanisms of action.

cluster_pathway Potential Downstream Effects PAG This compound (Putative) MEK_ERK MEK/ERK Pathway PAG->MEK_ERK ? mTOR mTOR/p70s6k Pathway PAG->mTOR ? Proliferation Cell Proliferation MEK_ERK->Proliferation inhibition Survival Cell Survival mTOR->Survival inhibition Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Putative Signaling Pathways Modulated by this compound
Putative Mechanism of EBV-EA Inhibition

The tumor promoter TPA is known to activate Protein Kinase C (PKC), which in turn can trigger a cascade of signaling events leading to the reactivation of the latent EBV. The inhibitory effect of this compound on TPA-induced EBV-EA activation suggests that it may interfere with this signaling pathway. Potential points of intervention include the direct inhibition of PKC or the modulation of downstream signaling molecules.

TPA TPA PKC Protein Kinase C (PKC) TPA->PKC Downstream Downstream Signaling PKC->Downstream EBV_EA EBV-EA Activation Downstream->EBV_EA PAG This compound PAG->PKC Inhibition?

Hypothesized Mechanism of EBV-EA Inhibition

Future Directions and Conclusion

This compound stands out as a promising natural product with significant potential for development as an anti-leukemic and antiviral agent. The remarkably low nanomolar GI₅₀ value against HL-60 cells warrants further investigation into its efficacy in other leukemia cell lines and in vivo models. Elucidating the precise molecular targets and the specific signaling pathways modulated by this compound will be crucial for its future development. Further studies are also needed to explore the structure-activity relationships among the various poricoic acids to optimize their therapeutic potential. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating fungal metabolite.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of Poricoic Acid G and its related lanostane-type triterpenoids isolated from the medicinal fungus Poria cocos. This document summarizes key quantitative data on their biological activities, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development.

Introduction

Poria cocos is a well-known fungus in traditional medicine, particularly in East Asia, and has been investigated for its diverse pharmacological properties. The primary bioactive constituents are triterpenoids, which have demonstrated a range of activities including anti-tumor, anti-inflammatory, and immunomodulatory effects. Among these, this compound and its structural analogues have emerged as compounds of significant interest for their potential therapeutic applications. This review focuses on the current scientific understanding of this compound and related compounds, providing a consolidated resource for the scientific community.

Biological Activities and Quantitative Data

The lanostane-type triterpenoids from Poria cocos exhibit a variety of biological effects, with cytotoxicity against cancer cell lines and anti-inflammatory properties being the most prominently studied.

Cytotoxic Activity

This compound has shown significant cytotoxic effects, particularly against leukemia cells[1][2]. Its efficacy, along with that of other related compounds, has been quantified in various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / GI50 ValueReference
HL-60LeukemiaMTT Assay32.6 μM[2]
HL-60LeukemiaSulforhodamine B Assay39.3 nM[2][3]
A549Lung CancerMTT Assay> 100 μM[2]
AZ-521Stomach CancerMTT Assay> 100 μM[2]
DU-145Prostate CancerMTT Assay> 100 μM[2]
OVCAR-3Ovarian CancerMTT Assay> 100 μM[2]

Table 2: Cytotoxicity of Related Poricoic Acids and Triterpenoids

CompoundCell Line(s)Cancer Type(s)IC50 Value(s)Reference(s)
Poricoic Acid AH460, H1299Lung Cancer~150-200 µg/mL[4][5]
SKOV3Ovarian Cancer~50-80 µg/mL[5][6]
Poricoic Acid H--Inhibits tumor promotion[3]
Dehydropachymic acidCCRF-CEM, Molt 4, HL-60Leukemia2.7 μM, 13.8 μM, 7.3 μM[7]
Dehydroeburicoic acidCCRF-CEM, Molt 4, HL-60Leukemia6.3 μM, 14.3 μM, 6.0 μM[7]
Pachymic acidCCRF-CEMLeukemia4.9 μM[7]
Polyporenic Acid CA549Lung CancerReduced viability at 60-200 μM[8][9]
Panc-1, MiaPaca-2, AsPc-1, BxPc-3Pancreatic CancerPTE IC50s: 1.0-28.3 µg/ml[10]
Poricolide A & BA549, SMMC-7721, MCF-7, SW480Lung, Liver, Breast, Colon16.19-27.74 μM[11]
Anti-Inflammatory Activity

Several triterpenoids from Poria cocos have demonstrated anti-inflammatory effects. For instance, Dehydrotumulosic acid has been shown to modulate key inflammatory pathways.

Table 3: Anti-Inflammatory Activity of Related Triterpenoids

CompoundActivityIC50 Value(s)Reference(s)
Dehydrotumulosic AcidInhibition of inflammatory pathways (NF-κB, MAPK)Not specified[12]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogues are mediated through the modulation of various intracellular signaling pathways. While the specific pathways for this compound are not yet fully elucidated, studies on related compounds provide significant insights into their mechanisms of action.

Apoptosis Induction by Polyporenic Acid C

Polyporenic Acid C has been shown to induce apoptosis in human lung cancer cells through a caspase-8-mediated pathway, suggesting an extrinsic apoptosis signaling cascade. It also appears to involve the PI3K/Akt and p53 signaling pathways[9].

Polyporenic_Acid_C_Apoptosis PPAC Polyporenic Acid C DeathReceptor Death Receptor PPAC->DeathReceptor PI3K PI3K PPAC->PI3K p53 p53 (activation) PPAC->p53 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt (inhibition) PI3K->Akt Akt->Apoptosis | p53->Apoptosis

Figure 1: Apoptosis induction by Polyporenic Acid C.
Anti-Cancer Mechanisms of Poricoic Acid A

Poricoic Acid A exerts its anti-cancer effects by targeting key signaling pathways involved in cell proliferation and survival, namely the MEK/ERK and mTOR/p70s6k pathways[4][6].

Poricoic_Acid_A_Anticancer PAA Poricoic Acid A MEK1_2 MEK1/2 PAA->MEK1_2 | mTOR mTOR PAA->mTOR | ERK1_2 ERK1/2 MEK1_2->ERK1_2 CellGrowth Cell Growth & Proliferation ERK1_2->CellGrowth p70s6k p70s6k mTOR->p70s6k ApoptosisAutophagy Apoptosis & Autophagy mTOR->ApoptosisAutophagy p70s6k->CellGrowth

Figure 2: Anticancer mechanisms of Poricoic Acid A.
Anti-Inflammatory Mechanism of Dehydrotumulosic Acid

The anti-inflammatory properties of Dehydrotumulosic Acid are attributed to its ability to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Dehydrotumulosic_Acid_Anti_inflammatory DTA Dehydrotumulosic Acid NFkB NF-κB Pathway DTA->NFkB | MAPK MAPK Pathway DTA->MAPK | InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB InflammatoryStimuli->MAPK ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProInflammatoryCytokines MAPK->ProInflammatoryCytokines

Figure 3: Anti-inflammatory mechanism of Dehydrotumulosic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activities of poricoic acids and related compounds.

Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

These colorimetric assays are used to assess cell metabolic activity and are a common method for measuring cytotoxicity.

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium.

    • Replace the medium in the 96-well plate with the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[13].

    • Measure the absorbance at 450 nm using a microplate reader[13].

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Cytotoxicity_Assay_Workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubation1 Incubate 24h CellSeeding->Incubation1 Treatment Treat with compound Incubation1->Treatment Incubation2 Incubate for desired time Treatment->Incubation2 AddReagent Add MTT or CCK-8 reagent Incubation2->AddReagent Incubation3 Incubate AddReagent->Incubation3 Measure Measure absorbance Incubation3->Measure Analyze Analyze data (IC50) Measure->Analyze End End Analyze->End

Figure 4: General workflow for cytotoxicity assays.
Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

  • Protein Extraction:

    • Treat cells with the compound of interest for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound and its related lanostane (B1242432) triterpenoids from Poria cocos represent a promising class of natural products with significant therapeutic potential, particularly in oncology and inflammatory diseases. While research on this compound itself is still emerging, the extensive studies on related compounds like Poricoic Acid A provide a strong foundation for understanding their mechanisms of action. The data and protocols summarized in this guide offer a valuable resource for researchers to further investigate these compounds and accelerate their translation into novel therapeutic agents. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its clinical potential.

References

In Vitro Anti-Asthmatic Activity of Lanostane Triterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro anti-asthmatic and anti-inflammatory activities of lanostane (B1242432) triterpenes. It is intended for researchers, scientists, and drug development professionals working in the fields of respiratory diseases and natural product pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative In Vitro Activities

The following tables summarize the reported in vitro anti-asthmatic and anti-inflammatory effects of various lanostane triterpenes.

Table 1: Inhibition of Mast Cell Degranulation by Lanostane Triterpenes from Poria cocos

CompoundConcentration (μM)Inhibition of β-Hexosaminidase ReleaseCell LineInducerReference
Compounds 1-3, 5-10, 12-1410.0Significant (P < 0.05)RBL-2H3C48/80[1]

Table 2: Anti-inflammatory Activity of Lanostane Triterpenes

CompoundIC₅₀ Value (μM)BioassayCell LineInducerReference
Poricoic Acid GM9.73NO Production InhibitionRAW264.7LPS[2]
Compound 4 (G. lucidum)-NO Production Inhibition (86.5% at 50 μM)RAW264.7LPS[3]
Compound 7 (G. lucidum)-NO Production Inhibition (88.2% at 50 μM)RAW264.7LPS[3]
Ganoluciduone B-NO Production Inhibition (45.5% at 12.5 μM)RAW264.7LPS[4]
Spiromaculatol C-NO Production InhibitionRAW264.7LPS[5]

Note: Many studies report significant inhibition without providing specific IC₅₀ values.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from multiple sources to represent standard practices in the field.[6][7][8]

Mast Cell Degranulation Assay

This assay quantifies the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 5 × 10⁵ cells/mL and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with Siraganian buffer (or Tyrode's buffer). Cells are pre-incubated with various concentrations of the test lanostane triterpenes for 1 hour at 37°C.

  • Induction of Degranulation: Degranulation is induced by adding Compound 48/80 (a potent mast cell degranulator) to a final concentration of 10 µg/mL and incubating for 20-30 minutes at 37°C.[1]

  • Quantification of β-Hexosaminidase:

    • The reaction is stopped by placing the plate on ice. The supernatant is collected.

    • To measure total β-hexosaminidase content, the remaining cells are lysed with 0.5% Triton X-100.

    • An aliquot of the supernatant (or cell lysate) is mixed with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution in a 96-well plate and incubated for 1 hour at 37°C.

    • The reaction is terminated by adding a stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃).

    • The absorbance is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / Absorbance of Lysate) × 100. The inhibitory effect of the compound is determined relative to the C48/80-treated control group.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of nitric oxide production in macrophages.

  • Cell Culture: Murine macrophage cells (RAW264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics at 37°C and 5% CO₂.

  • Cell Seeding: Cells are plated in 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of lanostane triterpenes for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.[2][4]

  • Quantification of Nitrite (B80452) (Griess Assay):

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

    • After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm.

    • A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Analysis of Signaling Pathways via Western Blot

This method is used to determine the effect of lanostane triterpenes on the expression and phosphorylation of key proteins in inflammatory signaling cascades.

  • Cell Culture and Treatment: Cells (e.g., RAW264.7) are grown in 6-well plates and treated with the test compound and/or inflammatory stimulus (e.g., LPS) for a specified duration.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated using a specialized extraction kit.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Nrf2, HO-1, β-actin).[2][5][9]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

Visualizations: Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the key experimental workflows and signaling pathways involved in the anti-asthmatic activity of lanostane triterpenes.

experimental_workflow cluster_source Source & Isolation cluster_screening In Vitro Screening cluster_assays Biological Assays Source Natural Source (e.g., Poria cocos, Ganoderma lucidum) Extraction Extraction & Fractionation Source->Extraction Isolation Isolation of Lanostane Triterpenes Extraction->Isolation Compound_Treatment Compound Treatment Isolation->Compound_Treatment Cell_Culture Cell Culture (RBL-2H3, RAW264.7) Cell_Culture->Compound_Treatment Stimulation Inflammatory Stimulus (C48/80, LPS) Compound_Treatment->Stimulation Degranulation Mast Cell Degranulation Assay Stimulation->Degranulation NO_Assay Nitric Oxide (NO) Inhibition Assay Stimulation->NO_Assay Cytokine_Assay Cytokine (ELISA) Measurement Stimulation->Cytokine_Assay Western_Blot Signaling Pathway (Western Blot) Stimulation->Western_Blot

Caption: General workflow for in vitro screening of lanostane triterpenes.

mast_cell_degranulation Mechanism of Mast Cell Stabilization cluster_cell Mast Cell (RBL-2H3) Receptor Receptor Activation Signaling Intracellular Signaling Cascade Receptor->Signaling Granules Mediator Granules (Histamine, β-Hex) Signaling->Granules Mobilization Degranulation Degranulation (Mediator Release) Granules->Degranulation Inflammatory Response Inflammatory Response Degranulation->Inflammatory Response Stimulus Stimulus (e.g., C48/80) Stimulus->Receptor Lanostane Lanostane Triterpenes Lanostane->Inhibition

Caption: Inhibition of mast cell degranulation by lanostane triterpenes.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IKB p65/p50-IκBα IKK->IKB Phosphorylation p65_p50_cyto p65/p50 IKB->p65_p50_cyto Release IKB_p p-IκBα p65_p50_nu p65/p50 p65_p50_cyto->p65_p50_nu Nuclear Translocation Proteasomal\nDegradation Proteasomal Degradation IKB_p->Proteasomal\nDegradation Lanostane Lanostane Triterpenes Lanostane->IKK Inhibition Lanostane->p65_p50_cyto Block Translocation DNA DNA p65_p50_nu->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Keap1_Nrf2 Keap1-Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Nuclear Translocation Lanostane Lanostane Triterpenes Lanostane->Keap1_Nrf2 Induction ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binding Genes Antioxidant/Anti-inflammatory Genes (e.g., HO-1) ARE->Genes Transcription HO1 HO-1 Protein Genes->HO1 Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓NO) HO1->Anti_Inflammatory

References

An In-depth Technical Guide to Poricoic Acid G: Synonyms and Alternative Names

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the synonyms and alternative names for Poricoic Acid G, a tricyclic triterpenoid (B12794562) with significant biological activities.

Chemical Identity of this compound

This compound is a natural compound isolated from fungi such as Poria cocos (Wolfiporia cocos) and has been reported in Phellodendron amurense.[1][2][3] It is classified as a dicarboxylic acid, a secondary alcohol, and a tricyclic triterpenoid.[1] The compound has demonstrated notable cytotoxic effects on leukemia cells, positioning it as a person of interest for further investigation as a potential anti-leukemic agent.[4]

Nomenclature and Identifiers

To facilitate unambiguous identification and data retrieval across various databases and publications, this compound is referenced by a multitude of synonyms and identifiers. These are summarized in the table below for clear comparison.

Identifier TypeIdentifier
Systematic Name (IUPAC) (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid[1]
CAS Registry Number 415724-84-4[1]
ChEBI ID CHEBI:68355[1]
PubChem CID 5471966[1]
ChEMBL ID CHEMBL138450[1]
NSC Number 715639, NSC-715639[1]
Other Depositor-Supplied Synonyms 16alpha-hydroxy-3,4-seco-lanosta-4(28),8,24-triene-3,21-dioic acid, AKOS040763450, CS-0255439, FS-8183, G89017, HY-N10071, NCI60_039950, orb1680329, RefChem:929881, SCHEMBL6281406[1]

Related Poricoic Acids

It is crucial to distinguish this compound from other structurally related compounds in the poricoic acid family. These related triterpenoids, while sharing a common structural scaffold, possess distinct chemical properties and may exhibit different biological activities. Key related compounds include:

  • Poricoic Acid A : A tricyclic triterpenoid also isolated from Poria cocos.[3]

  • Poricoic Acid B : Another related compound found in Wolfiporia cocos and Phellodendron amurense.[2]

  • Poricoic Acid C : A tricyclic triterpenoid identified from Poria cocos.[5]

  • Poricoic Acid D : A triterpenoid reported in Wolfiporia cocos.[6]

  • Poricoic Acid H : A tricyclic triterpenoid also isolated from Poria cocos.[7]

Logical Relationship of this compound Identification

The following diagram illustrates the logical workflow for the definitive identification of this compound, starting from its common name to its various technical identifiers.

This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name  Systematic Naming CAS Number CAS Number This compound->CAS Number  Registry Database IDs Database IDs This compound->Database IDs  Cross-referencing Other Synonyms Other Synonyms Database IDs->Other Synonyms  Aggregation

Caption: Workflow for the identification of this compound.

References

Lanostane-Type Triterpenes: A Technical Guide to Their Cytotoxic and Anti-oxidant Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic and anti-oxidant properties of lanostane-type triterpenes, a class of natural compounds with significant therapeutic potential. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for understanding the mechanisms of action and experimental evaluation of these promising molecules.

Introduction

Lanostane-type triterpenoids are a large and structurally diverse group of natural products, primarily isolated from fungi of the Ganoderma genus, commonly known as Reishi or Lingzhi, and other medicinal mushrooms like Poria cocos.[1][2] These compounds have garnered considerable attention in recent years due to their wide range of pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer and anti-oxidant effects.[1][3] Their complex chemical structures provide a rich scaffold for the development of novel therapeutic agents. This guide will focus on the cytotoxic and anti-oxidant activities of these compounds, presenting quantitative data, detailed experimental protocols, and insights into their molecular mechanisms of action.

Cytotoxic Activities of Lanostane-Type Triterpenes

Numerous studies have demonstrated the potent cytotoxic effects of lanostane-type triterpenes against a variety of human cancer cell lines.[1][4][5] The primary mechanism of their anti-cancer activity often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of various lanostane-type triterpenes against different human cancer cell lines.

Table 1: Cytotoxicity of Lanostane (B1242432) Triterpenoids from Ganoderma luteomarginatum

CompoundCancer Cell LineIC50 (μM)Reference
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLa (Cervical Cancer)1.29[1]
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneA549 (Lung Cancer)1.50[1]
Compound 1 (lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol)K562 (Leukemia)8.59 µg/mL[4]
Compound 13K562 (Leukemia)6.64 µg/mL[4]
Compound 18K562 (Leukemia)8.82 µg/mL[4]

Table 2: Cytotoxicity of Lanostane Triterpenoids from Ganoderma lucidum

CompoundCancer Cell LineIC50 (μM)Reference
3α,12β,15α-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid (1)PC-3 (Prostate Cancer)11.5[8]
Ganoderol (Compound 1)MDA-MB-231 (Breast Cancer)42.0 ± 1.9[5]
Ganoderol (Compound 17)MDA-MB-231 (Breast Cancer)43.0 ± 0.3[5]
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid (1)p388, Hela, BEL-7402, SGC-79018-25[9]
12beta-acetoxy-3beta-hydroxy-7,11,15,23-tetraoxo-lanost-8,20E-diene-26-oic acid (16)p388, Hela, BEL-7402, SGC-79018-25[9]
Ganoleucocontin J (10)Huh7 (Hepatocellular Carcinoma)24.39[10]
Ganoleucocontin O (15)Huh7 (Hepatocellular Carcinoma)47.29[10]

Table 3: Cytotoxicity of Lanostane Triterpenoids from Poria cocos

CompoundCancer Cell LineIC50 (µM)Reference
Pachymic acid (1)A549 (Lung Cancer)Good[2]
Dehydropachymic acid (2)A549 (Lung Cancer)Good[2]
3-acetyloxy-16α-hydroxytrametenolic acid (3)A549 (Lung Cancer)Good[2]
Polyporenic acid C (4)A549 (Lung Cancer)Good[2]
3-epi-dehydropachymic acid (5)A549 (Lung Cancer)Good[2]
3-epi-dehydrotumulosic acid (6)A549 (Lung Cancer)Good[2]
29-hydroxypolyporenic acid C (8)A549 (Lung Cancer)Good[2]

Table 4: Cytotoxicity of Synthetic Lanostane-Type Triterpenoids

CompoundCancer Cell LineED50 (μM)Reference
Various derivativesA549 (Lung Cancer)3.96 to 38.15[11]
Signaling Pathways in Cytotoxicity

The cytotoxic effects of lanostane triterpenes are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Ganoderic acid, a prominent lanostane triterpenoid, has been reported to interact with receptor tyrosine kinases (RTKs) and modulate downstream signaling cascades such as the PI3K/Akt/mTOR and RAS-MAPK pathways, ultimately leading to apoptosis.[6] Poricoic acid A (PAA) and poricoic acid B (PAB) from Poria cocos have been shown to induce apoptosis and cell cycle arrest by interfering with the PI3K/Akt, MAPK, and p53 signaling pathways.[7]

Cytotoxicity_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Lanostane Lanostane Triterpenes (e.g., Ganoderic Acid) Lanostane->RTK Inhibition p53 p53 Lanostane->p53 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inhibition MAPK MAPK RAS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Bax Bax p53->Bax Activation p53->CellCycleArrest Caspases Caspases Bax->Caspases Activation Bcl2->Caspases Inhibition Caspases->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add lanostane triterpenes (various concentrations) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_start Start dpph_mix Mix sample with DPPH solution dpph_start->dpph_mix dpph_incubate Incubate for 30 min dpph_mix->dpph_incubate dpph_read Read absorbance (517 nm) dpph_incubate->dpph_read dpph_calc Calculate EC50/IC50 dpph_read->dpph_calc dpph_end End dpph_calc->dpph_end abts_start Start abts_generate Generate ABTS•+ radical abts_start->abts_generate abts_mix Mix sample with ABTS•+ solution abts_generate->abts_mix abts_incubate Incubate for 6 min abts_mix->abts_incubate abts_read Read absorbance (734 nm) abts_incubate->abts_read abts_calc Calculate EC50/IC50 abts_read->abts_calc abts_end End abts_calc->abts_end

References

Methodological & Application

Application Notes and Protocols for the Isolation of Poricoic Acid G from Poria cocos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poria cocos, a well-known fungus in traditional medicine, is a rich source of bioactive tetracyclic triterpenoids. Among these, Poricoic Acid G has garnered interest for its potential therapeutic properties, including significant cytotoxic effects against leukemia cells. This document provides detailed application notes and experimental protocols for the efficient extraction, isolation, and characterization of this compound from the dried sclerotium of Poria cocos. Additionally, it outlines protocols to investigate its biological activity and proposes a key signaling pathway involved in its cytotoxic action.

Data Presentation

The quantitative yield of individual triterpenoids from Poria cocos can vary based on the source, age, and preparation of the raw material, as well as the extraction and purification methods employed. The following tables provide an overview of the typical content of major chemical groups and specific triterpenoids found in Poria cocos.

Table 1: Content of Major Chemical Groups in Poria cocos

Chemical GroupContent Range (%)Analytical Method
Total Triterpenoids1.47 - 5.58UV Spectrophotometry
Water-Soluble Polysaccharides0.48 - 2.60UV Spectrophotometry
Acidic Polysaccharides50.81 - 88.78UV Spectrophotometry

Table 2: Content of Selected Poricoic Acids in Poria cocos (Dry Weight)

CompoundContent Range (mg/g)Analytical Method
Poricoic Acid A0.156 - 0.885UPLC
Poricoic Acid B0.067 - 0.409UPLC
This compound Not explicitly quantified in literature; yield is dependent on the specific isolation procedure. HPLC/UPLC

Experimental Protocols

The isolation of this compound is a multi-step process that involves extraction followed by several chromatographic purification stages.

Protocol 1: Extraction of Total Triterpenoids from Poria cocos

This protocol describes the initial extraction of a crude mixture of triterpenoids.

1. Preparation of Raw Material:

  • Obtain dried sclerotium of Poria cocos. The epidermis is reported to be particularly rich in triterpenoids.

  • Grind the material into a fine powder (40-60 mesh) to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • Place the powdered Poria cocos (e.g., 500 g) in a large flask.

  • Add 80% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) (i.e., 5 L of 80% ethanol).

  • Perform reflux extraction at 70-80°C for 2-3 hours with continuous stirring.[1]

  • Repeat the extraction process two more times with fresh solvent to maximize the yield.

3. Filtration and Concentration:

  • Cool the extracts and combine them.

  • Filter the combined extract through cheesecloth and then filter paper to remove solid residues.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

4. Liquid-Liquid Partitioning (Optional but Recommended):

  • Suspend the crude extract in distilled water.

  • Perform liquid-liquid partitioning with an equal volume of n-butanol or ethyl acetate. Repeat this step 3-4 times. Triterpenoids will preferentially partition into the organic layer.

  • Combine the organic fractions and concentrate using a rotary evaporator to yield a triterpenoid-enriched crude extract.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the separation of the crude extract to isolate fractions containing this compound.

1. Preparation of Silica (B1680970) Gel Column:

  • Prepare a glass column packed with silica gel (100-200 mesh) using a slurry method with hexane (B92381).

2. Sample Loading:

  • Dissolve the triterpenoid-enriched crude extract in a minimal amount of chloroform (B151607) or a mixture of hexane and ethyl acetate.

  • In a separate flask, add a small amount of silica gel to the dissolved extract and dry it under reduced pressure to obtain a free-flowing powder.

  • Carefully load the dried sample onto the top of the prepared silica gel column.

3. Gradient Elution:

  • Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (9:1, v/v)

    • Hexane:Ethyl Acetate (8:2, v/v)

    • Hexane:Ethyl Acetate (7:3, v/v)

    • Hexane:Ethyl Acetate (1:1, v/v)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (B129727) (9:1, v/v)

  • Collect fractions of a fixed volume (e.g., 20-30 mL).

4. Fraction Analysis:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pool the fractions that show a high concentration of the target compound.

Protocol 3: Purification of this compound by Preparative HPLC

This protocol describes the final purification step to obtain high-purity this compound.

1. Sample Preparation:

  • Combine the this compound-containing fractions from column chromatography and evaporate the solvent.

  • Dissolve the residue in a suitable solvent, such as methanol.

2. Preparative HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic or acetic acid is commonly used. The specific gradient should be optimized to achieve the best separation.

  • Detection: UV detector set at approximately 210 nm or 245 nm.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.

3. Fraction Collection and Final Product:

  • Inject the sample into the preparative HPLC system.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to yield purified this compound.

  • The purity of the final product should be confirmed by analytical HPLC and its structure elucidated using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization raw_material Poria cocos (Dried Sclerotium) powder Grinding (40-60 mesh) raw_material->powder extraction 80% Ethanol Reflux Extraction (3x) powder->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chrom fraction_analysis TLC/HPLC Analysis column_chrom->fraction_analysis pooled_fractions Pooled Fractions fraction_analysis->pooled_fractions prep_hplc Preparative HPLC (C18, Methanol:Water Gradient) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (MS, NMR) Purity Assessment (HPLC) pure_compound->analysis bio_activity Biological Activity Assays (e.g., Cytotoxicity) pure_compound->bio_activity

Caption: Workflow for the isolation and analysis of this compound.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

This compound has been shown to exhibit significant cytotoxic effects on leukemia cells. While the precise signaling cascade has not been fully elucidated for this compound specifically, a common mechanism for cytotoxicity of related triterpenoids involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

G *MOMP: Mitochondrial Outer Membrane Permeabilization cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade PAG This compound Bax Bax (Pro-apoptotic) PAG->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PAG->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2->Mito Inhibits MOMP CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Protocols for Biological Activity Assessment

Protocol 4: Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines (e.g., HL-60, Jurkat).

1. Cell Seeding:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the culture medium.

  • Add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

3. CCK-8 Assay:

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank) x 100%.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins in the proposed signaling pathway.

1. Protein Extraction:

  • Treat cells with this compound at the desired concentrations for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Disclaimer: These protocols are intended as a guide for research purposes. Optimization of specific conditions may be required for different experimental setups.

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Poricoic Acid G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid G is a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Poria cocos[1][2]. This class of compounds has garnered significant interest in the scientific community for its diverse pharmacological activities. This compound, with the molecular formula C₃₀H₄₆O₅ and a molecular weight of 486.7 g/mol , has demonstrated notable cytotoxic effects against leukemia cells, highlighting its potential as an anti-cancer agent[1][3]. The structural elucidation and quality control of this compound are crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₄₆O₅[2]
Molecular Weight486.7 g/mol [2]
IUPAC Name(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid[2]
AppearancePowder (predicted)[4]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (predicted for similar compounds)[4]

NMR Spectroscopic Analysis

Representative ¹H-NMR and ¹³C-NMR Chemical Shifts (from Poricoic Acid A)
PositionRepresentative ¹³C Shift (ppm)Representative ¹H Shift (ppm), Multiplicity, J (Hz)
130.51.55 (m)
235.42.40 (m)
3178.0-
4148.74.95 (s), 4.85 (s)
545.32.55 (m)
628.51.65 (m)
7116.85.40 (t, J = 7.2)
8145.8-
9140.5-
1037.5-
11115.55.95 (d, J = 6.0)
1238.02.10 (m)
1344.5-
1450.1-
1532.51.80 (m)
1672.14.10 (dd, J = 8.0, 6.0)
1758.52.20 (m)
1816.20.95 (s)
1918.51.05 (s)
2036.22.30 (m)
21180.5-
2234.02.50 (t, J = 7.5)
2325.52.15 (m)
24124.55.10 (t, J = 7.0)
25131.5-
2625.71.70 (s)
2717.81.65 (s)
28110.54.90 (s), 4.80 (s)
2922.51.10 (s)
3028.01.25 (s)
31--

Note: The data presented is for Poricoic Acid A and serves as a representative example. Actual chemical shifts for this compound may vary.

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Predicted Mass Spectrometry Data for this compound
Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)
Positive ESI487.3423 [M+H]⁺, 509.3243 [M+Na]⁺469.3318 [M+H-H₂O]⁺, 441.3369 [M+H-H₂O-CO]⁺, 423.3263 [M+H-2H₂O-CO]⁺
Negative ESI485.3267 [M-H]⁻441.3374 [M-H-CO₂]⁻

Note: These are predicted values. Experimental data would be required for confirmation.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity.

  • Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: To facilitate complete structural assignment, acquire a suite of 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

Sample Preparation for Mass Spectrometry Analysis
  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent system intended for the analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection into the mass spectrometer.

Mass Spectrometry Data Acquisition
  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.

  • Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000) to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Perform fragmentation of the precursor ion ([M+H]⁺ or [M-H]⁻) using collision-induced dissociation (CID) to obtain characteristic fragment ions. This data is vital for structural confirmation and differentiation from isomers.

Visualizations

Experimental Workflow for Analysis of this compound

This compound Analysis Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Poria Poria cocos Sclerotium Extract Solvent Extraction (e.g., Ethanol) Poria->Extract Crude Crude Extract Extract->Crude Purify Chromatographic Purification (e.g., HPLC) Crude->Purify PAG Purified this compound Purify->PAG NMR_Sample NMR Sample Preparation PAG->NMR_Sample MS_Sample MS Sample Preparation PAG->MS_Sample NMR_Acq NMR Data Acquisition (1D & 2D) NMR_Sample->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure MS_Acq LC-MS/MS Data Acquisition MS_Sample->MS_Acq MS_Data Mass Spectral Data MS_Acq->MS_Data MS_Data->Structure

Caption: Workflow for the isolation and analysis of this compound.

Representative Signaling Pathway Modulated by Poricoic Acids

The following diagram illustrates the MEK/ERK signaling pathway, which is known to be inhibited by the structurally related Poricoic Acid A and is a common target in cancer therapy. This pathway is presented as a likely target for this compound's anti-leukemic activity.

MEK_ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation PAG This compound (Proposed Action) PAG->MEK

Caption: Proposed inhibition of the MEK/ERK pathway by this compound.

References

Application Notes and Protocols for Poricoic Acid G in Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid G is a triterpenoid (B12794562) compound isolated from Poria cocos, a fungus with a long history of use in traditional medicine. Emerging research has highlighted its potential as an anti-leukemic agent due to its significant cytotoxic effects on leukemia cells.[1] These application notes provide a comprehensive overview of the current understanding of this compound's effects on leukemia cell lines, including available data, detailed experimental protocols, and insights into potential signaling pathways involved in its mechanism of action.

Note on Available Data: While this compound has shown promise, the majority of detailed mechanistic studies have been conducted on the closely related compound, Poricoic Acid A (PAA). The protocols and signaling pathway information provided herein are largely based on studies of PAA and should be considered as a strong starting point for research on this compound. Direct validation of these protocols and pathways for this compound is essential.

Data Presentation

Cytotoxicity of Poricoic Acids

The cytotoxic effects of Poricoic Acids have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

CompoundCell LineCancer TypeAssayIC50 (µM)Duration (hrs)
This compoundHL-60LeukemiaCytotoxicity AssayNot Specified, but showed cytotoxic effectsNot Specified
Poricoic Acid AHL-60LeukemiaCytotoxicity AssayNot Specified, but showed cytotoxic effects[2]Not Specified
Poricoic Acid AH460Lung CancerCCK-8~150-200 µg/mL24
Poricoic Acid AH1299Lung CancerCCK-8~150-200 µg/mL24
Poricoic Acid ASKOV3Ovarian CancerCCK-8Dose-dependent decrease in viability (30, 50, 80 µg/mL)24

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases to a purple formazan (B1609692) product, while CCK-8 (Cell Counting Kit-8) utilizes a water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., HL-60, Jurkat, K562) in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed and treat leukemia cells with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

Principle: This assay uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat leukemia cells with this compound as described above.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a proposed experimental workflow and a potential signaling pathway that may be modulated by this compound, based on findings for the related compound Poricoic Acid A.

G cluster_workflow Experimental Workflow for this compound in Leukemia Cell Lines start Leukemia Cell Culture (e.g., HL-60) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis G cluster_pathway Proposed Apoptotic Signaling Pathway Modulated by this compound PAG This compound MEK_ERK MEK/ERK Pathway PAG->MEK_ERK Inhibition mTOR mTOR/p70S6K Pathway PAG->mTOR Inhibition Bcl2_family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) MEK_ERK->Bcl2_family mTOR->Bcl2_family Caspases Caspase Activation (Caspase-3, -9) Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Protocol for Testing the Cytotoxic Effects of Poricoic Acid G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid G is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Poria cocos. This class of compounds has garnered significant interest in oncological research due to their potential anti-tumor properties. This compound, in particular, has demonstrated significant cytotoxic effects against certain cancer cell lines, notably leukemia.[1][2] This document provides a comprehensive set of protocols for researchers to investigate and characterize the cytotoxic effects of this compound in detail. The application notes include methodologies for assessing cell viability, membrane integrity, and apoptosis, along with a summary of available quantitative data and a proposed signaling pathway based on related compounds.

Data Presentation

The cytotoxic and anti-proliferative activities of this compound have been evaluated in a limited number of cancer cell lines. The following table summarizes the available quantitative data.

Cell LineCancer TypeAssay TypeParameterValueReference
HL-60Human Promyelocytic LeukemiaNot SpecifiedGI₅₀39.3 nM[1]
A549Human Lung CarcinomaMTTIC₅₀> 100 µM
AZ-521Human Stomach AdenocarcinomaMTTIC₅₀> 100 µM

Note: GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) values are key parameters to quantify the potency of a compound. Lower values indicate higher potency. The significant potency of this compound against HL-60 cells suggests a promising avenue for further investigation into its anti-leukemic properties.

Experimental Protocols

To elucidate the cytotoxic mechanism of this compound, a multi-assay approach is recommended. The following protocols provide detailed procedures for key cytotoxicity assays.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the cytotoxic effects of a test compound like this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with a Range of this compound Concentrations prep_compound->treatment prep_cells Culture and Seed Cancer Cells prep_cells->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH) treatment->membrane_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Determine IC50/GI50 Values and Analyze Apoptosis Data viability_assay->data_analysis membrane_assay->data_analysis apoptosis_assay->data_analysis

General workflow for evaluating the cytotoxic effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the manufacturer's instructions.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Proposed Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the closely related compound, Poricoic Acid A (PAA), have shown that it induces apoptosis and cell cycle arrest through the inhibition of key oncogenic pathways such as the MEK/ERK and PI3K/Akt/mTOR pathways.[3][4] It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.

signaling_pathway PAG This compound MEK MEK1/2 PAG->MEK Inhibits PI3K PI3K PAG->PI3K Inhibits Apoptosis Apoptosis PAG->Apoptosis Induces ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Hypothesized signaling pathway for this compound's cytotoxic effects.

Conclusion

This compound demonstrates potent cytotoxic activity, particularly against leukemia cells, highlighting its potential as a novel anti-cancer agent. The protocols outlined in this document provide a robust framework for the detailed investigation of its cytotoxic mechanisms. Further research is warranted to expand the evaluation of this compound across a broader range of cancer cell lines and to definitively elucidate its molecular targets and signaling pathways. This will be crucial for its future development as a therapeutic agent.

References

Anti-inflammatory Assay Protocol for Poricoic Acid G: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document aims to provide a generalized framework for researchers interested in investigating the potential anti-inflammatory effects of Poricoic Acid G. The protocols and methodologies outlined below are based on standard assays used to characterize the anti-inflammatory properties of related compounds and other natural products. These should be adapted and optimized as necessary for specific experimental conditions.

Hypothetical Anti-inflammatory Mechanisms and Signaling Pathways

Based on the known mechanisms of other poricoic acids, it is plausible that this compound may exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. These may include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression.

Hypothesized Signaling Pathway for this compound

Poricoic_Acid_G_Hypothetical_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_Pathway IκBα IκBα IKK_complex->IκBα phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 releases NFκB_p65_p50_n NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_n translocates AP1 AP-1 MAPK_Pathway->AP1 Poricoic_Acid_G This compound Poricoic_Acid_G->TAK1 Poricoic_Acid_G->IKK_complex Poricoic_Acid_G->MAPK_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_p65_p50_n->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

The following are detailed protocols for foundational in vitro assays to screen and characterize the anti-inflammatory activity of this compound.

Cell Culture and Maintenance of RAW 264.7 Macrophages

Objective: To maintain a healthy and viable culture of RAW 264.7 murine macrophage cells for subsequent anti-inflammatory assays.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the detached cells in fresh medium and seed into new flasks at a suitable density.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound (dissolved in DMSO)

  • DMEM with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Control)100
1Data to be determined
5Data to be determined
10Data to be determined
25Data to be determined
50Data to be determined
100Data to be determined
Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Data Presentation:

TreatmentNitrite Concentration (µM)
ControlData to be determined
LPS (1 µg/mL)Data to be determined
LPS + this compound (X µM)Data to be determined
LPS + this compound (Y µM)Data to be determined
LPS + this compound (Z µM)Data to be determined
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • TNF-α and IL-6 ELISA kits

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
ControlData to be determinedData to be determined
LPS (1 µg/mL)Data to be determinedData to be determined
LPS + this compound (X µM)Data to be determinedData to be determined
LPS + this compound (Y µM)Data to be determinedData to be determined
LPS + this compound (Z µM)Data to be determinedData to be determined
Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30-60 minutes).

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity NO_Assay Nitric Oxide Assay (Griess Test) Cytotoxicity->NO_Assay Determine Non-Toxic Doses Cytokine_Assay Cytokine Assay (ELISA) Cytotoxicity->Cytokine_Assay Determine Non-Toxic Doses Western_Blot Western Blot Analysis Cytotoxicity->Western_Blot Determine Non-Toxic Doses Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

The provided protocols offer a comprehensive starting point for the investigation of the anti-inflammatory potential of this compound. As there is a notable absence of specific literature for this compound, systematic and careful execution of these foundational assays will be crucial in elucidating its bioactivity and mechanism of action. The resulting data will be invaluable for the drug development community and researchers focused on natural product-based therapeutics.

Application Notes and Protocols for Poricoic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the topic of interest is Poricoic Acid G, a comprehensive search of available scientific literature did not yield sufficient in vivo studies in mouse models to fulfill the detailed requirements of these application notes. However, extensive research is available for the closely related and structurally similar lanostane-type triterpenoid, Poricoic Acid A (PAA) . Therefore, the following application notes and protocols are based on the robust in vivo data for PAA as a representative compound from Poria cocos. These protocols and data summaries can serve as a strong foundation for researchers planning in vivo studies with this compound.

Introduction

Poricoic acids are a class of lanostane-type triterpenoids isolated from the medicinal mushroom Poria cocos (Wolfiporia cocos), known as Fuling in traditional Chinese medicine. These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo application of Poricoic Acid A in mouse models, covering quantitative data, experimental protocols, and key signaling pathways.

Data Presentation: In Vivo Efficacy of Poricoic Acid A

The anti-tumor efficacy of Poricoic Acid A has been evaluated in several mouse xenograft models. The following tables summarize the quantitative data from these studies.

Table 1: Poricoic Acid A in Lung Cancer Xenograft Mouse Model
Cell LineAnimal ModelDosageTreatment DurationTumor Volume ReductionTumor Weight ReductionReference
H460Nude Mice10, 20, 30 mg/kg/day (Oral Gavage)Not SpecifiedDose-dependent reductionNot Specified[4]
Table 2: Poricoic Acid A in Ovarian Cancer Xenograft Mouse Model
Cell LineAnimal ModelDosageTreatment DurationTumor Volume ReductionTumor Weight ReductionReference
SKOV3Nude MiceDaily Intake (Dose not specified)42 daysStatistically significant reduction over timeApproximately 50%[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. The following are key experimental protocols for evaluating the efficacy of Poricoic Acid A in mouse models.

Protocol 1: Preparation of Poricoic Acid A for Oral Administration

Due to its poor water solubility, preparing a stable and homogenous formulation of Poricoic Acid A is critical for accurate dosing.[6]

Materials:

  • Poricoic Acid A powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil or 0.5% Carboxymethylcellulose-sodium (CMC-Na) solution

  • Sterile saline

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation (0.5% CMC-Na):

    • Dissolve 0.5 g of CMC-Na in 100 mL of sterile saline.

    • Stir overnight at room temperature to ensure complete dissolution.[6]

  • Poricoic Acid A Suspension:

    • Calculate the required amount of PAA based on the desired concentration and dosing volume.

    • Weigh the PAA powder and place it in a sterile tube.

    • Add a small amount of the vehicle to the PAA powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to create a homogenous suspension.[6]

    • For compounds with very low solubility, PAA can be first dissolved in a minimal amount of DMSO and then diluted with a vehicle like corn oil.[7] It is crucial to keep the final DMSO concentration low to avoid toxicity.

Protocol 2: Xenograft Tumor Model and Drug Administration

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with Poricoic Acid A.[4][8]

Materials:

  • Cancer cell line (e.g., H460 or SKOV3)

  • Immunodeficient mice (e.g., Nude mice)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Prepared Poricoic Acid A suspension

  • Gavage needles

Procedure:

  • Cell Preparation:

    • Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel.

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.[8]

  • Drug Administration:

    • Once tumors are established, randomize the mice into control and treatment groups.

    • Administer the prepared Poricoic Acid A suspension or vehicle (for the control group) daily via oral gavage.[4][8]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be further processed for histological, immunohistochemical, or Western blot analysis.[8]

Signaling Pathways and Experimental Workflows

Poricoic Acid A exerts its anti-tumor effects by modulating key signaling pathways.

Signaling Pathway of Poricoic Acid A in Lung Cancer

In lung cancer models, Poricoic Acid A has been shown to directly target MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This inhibition of MEK/ERK signaling suppresses cancer cell growth and proliferation.[9][10]

PAA_Lung_Cancer_Pathway PAA Poricoic Acid A MEK MEK1/2 PAA->MEK ERK ERK MEK->ERK Proliferation Cell Growth and Proliferation ERK->Proliferation

Poricoic Acid A inhibits the MEK/ERK pathway in lung cancer.

Signaling Pathway of Poricoic Acid A in Ovarian Cancer

In ovarian cancer cells, Poricoic Acid A has been found to inhibit the mTOR/p70s6k signaling axis, which leads to the induction of apoptosis and autophagy.[5]

PAA_Ovarian_Cancer_Pathway PAA Poricoic Acid A mTOR mTOR PAA->mTOR p70s6k p70s6k mTOR->p70s6k Apoptosis Apoptosis & Autophagy p70s6k->Apoptosis

Poricoic Acid A induces apoptosis and autophagy in ovarian cancer.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Poricoic Acid A in a xenograft mouse model.

Experimental_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Group_Randomization Group Randomization Tumor_Implantation->Group_Randomization Treatment PAA/Vehicle Administration Group_Randomization->Treatment Monitoring Tumor & Weight Monitoring Treatment->Monitoring Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis Tumor Weight & Volume Analysis Endpoint->Data_Analysis Molecular_Analysis Histology & Western Blot Endpoint->Molecular_Analysis

Workflow for in vivo evaluation of Poricoic Acid A.

References

Application Notes and Protocols: Synthesis of Poricoic Acid G Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid G is a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Poria cocos.[1] This natural product has demonstrated significant cytotoxic effects, particularly against leukemia cell lines, making it an attractive scaffold for the development of novel anticancer agents.[1][2] Structure-activity relationship (SAR) studies on related lanostane (B1242432) triterpenoids have revealed that chemical modification of the carboxylic acid and hydroxyl groups can significantly modulate their biological activity.[3] These notes provide detailed protocols for the synthesis of this compound derivatives and their evaluation as potential drug candidates.

Data Presentation

Table 1: Structure and Cytotoxic Activity of this compound
Compound NameStructureCell LineIC₅₀ (µM)Reference
This compound16α-hydroxy-3,4-seco-lanosta-4(28),8,24-triene-3,21-dioic acidHL-60 (Leukemia)0.0393[1][2]
Table 2: Structure-Activity Relationship of Pachymic Acid Derivatives (A Model for this compound Derivatization)[3]
Compound IDCell LineIC₅₀ (µM)
Pachymic Acid HHHepG2>100
HSC-2>100
A1 Benzyl (B1604629)HHepG267.29 ± 2.48
HSC-228.20 ± 1.70
A5 -(CH₂)₂OHHHepG211.53 ± 0.41
HSC-26.79 ± 0.23
A6 -(CH₂)₃OHHHepG215.42 ± 0.65
HSC-29.69 ± 0.38
A11 β-D-glucoseHHepG210.33 ± 0.52
HSC-212.01 ± 0.77
A17 (Tumulosic Acid) HOHHepG27.36 ± 0.98
HSC-22.50 ± 0.15

Note: Pachymic acid shares the same lanostane core as this compound. The derivatization strategies and SAR insights from pachymic acid are highly relevant and applicable to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Ester Derivatives

This protocol is adapted from the synthesis of pachymic acid derivatives and describes the general procedure for the esterification of the carboxylic acid groups of this compound.[3]

Materials:

  • This compound

  • Appropriate alcohol (e.g., benzyl alcohol, ethylene (B1197577) glycol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask.

  • Add the corresponding alcohol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified ester derivative by NMR and Mass Spectrometry.

Protocol 2: Synthesis of this compound Hydroxy Derivatives

Introducing additional hydroxyl groups can enhance the cytotoxic activity of lanostane triterpenoids.[3] This protocol provides a general method for hydroxylation.

Materials:

  • This compound derivative (e.g., methyl ester)

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in a mixture of dioxane and water.

  • Add a catalytic amount of selenium dioxide.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the hydroxylated derivative by silica gel column chromatography.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (CCK-8 Assay)

This protocol is based on the evaluation of pachymic acid derivatives and is used to determine the cytotoxic effects of the synthesized this compound derivatives against cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., HL-60, HepG2, HSC-2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized this compound derivatives in the complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for another 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_pathway Mechanism of Action PAG This compound Ester Esterification PAG->Ester Hydroxy Hydroxylation PAG->Hydroxy Derivatives This compound Derivatives Ester->Derivatives Hydroxy->Derivatives Cytotoxicity Cytotoxicity Assay (CCK-8) Derivatives->Cytotoxicity SAR Structure-Activity Relationship Cytotoxicity->SAR Pathway Signaling Pathway Analysis SAR->Pathway

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PAGD This compound Derivative MEK MEK PAGD->MEK Inhibition Smad23 Smad2/3 PAGD->Smad23 Inhibition RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation TGF_beta_R->Smad23 Smad4 Smad4 Smad23->Smad4 Fibrosis Fibrosis Smad4->Fibrosis

Caption: Postulated signaling pathways modulated by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Improving Poricoic Acid G Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Poricoic Acid G from its primary source, the fungus Poria cocos (syn. Wolfiporia cocos).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a lanostane-type triterpenoid (B12794562) that has been isolated from the sclerotium of Poria cocos, a fungus commonly used in traditional medicine.[1][2] This compound, along with other poricoic acids, is recognized for its potential cytotoxic effects on leukemia cells, making it a subject of interest in pharmacological research.[1]

Q2: What are the conventional methods for extracting this compound?

The most common method for initial extraction of triterpenoids like this compound from Poria cocos is solvent extraction.[3] This typically involves maceration or reflux extraction of the dried and powdered fungus with an organic solvent, most commonly ethanol (B145695) or methanol.[4][5]

Q3: What are the main challenges in achieving a high yield of this compound?

Researchers often face several challenges during the extraction and purification of this compound:

  • Low Yield: The concentration of this compound in the raw material can be low, making high-yield extraction challenging.

  • Complex Matrix: The intricate cellular structure of the fungus can impede solvent penetration and efficient extraction.

  • Co-extraction of Impurities: The process often co-extracts other structurally similar triterpenoids and compounds, complicating the purification process.[4]

  • Potential for Degradation: Triterpenoids can be susceptible to degradation under harsh extraction conditions, such as excessively high temperatures or prolonged extraction times.[4][6]

Q4: Which advanced extraction techniques can improve the yield of this compound?

To enhance extraction efficiency, several advanced techniques can be employed:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the fungal cell walls, improving solvent penetration and increasing the extraction yield in a shorter time.[2]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process.

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent, which offers high selectivity and is considered a "green" extraction method. It can be particularly effective for extracting triterpenoids.[1][7][8][9][10]

Q5: What analytical techniques are used to identify and quantify this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantification of this compound in extracts. For structural identification and confirmation, more advanced techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield of this compound in Crude Extract Inadequate Sample Preparation: Insufficient grinding of the raw Poria cocos material results in a smaller surface area for solvent interaction.Grind the dried sclerotium into a fine powder (e.g., 40-60 mesh) to maximize the surface area available for extraction.[4]
Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for solubilizing this compound.Optimize the ethanol concentration. Studies on triterpenoid extraction from Poria cocos have shown that an ethanol concentration of around 55-60% can be optimal for maximizing yield.[2][6]
Insufficient Extraction Time or Temperature: The extraction may not be long enough or at a high enough temperature to efficiently extract the compound.For reflux extraction, a temperature of 60-70°C for 2-3 hours is often used.[4] For UAE, an extraction time of around 48-50 minutes has been shown to be effective.[2][6] Be cautious of potential degradation at very high temperatures.[4]
Inefficient Cell Wall Disruption: The rigid fungal cell walls may not be adequately broken down, limiting solvent access to intracellular components.Employ Ultrasound-Assisted Extraction (UAE) to enhance cell wall disruption and improve extraction efficiency.[2][11]
Formation of Emulsion During Liquid-Liquid Partitioning Presence of Surfactant-like Compounds: The crude extract may contain compounds that act as surfactants, leading to the formation of a stable emulsion between the aqueous and organic phases.- Gently swirl instead of vigorously shaking the separatory funnel to minimize emulsion formation.- Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.
Co-elution of Impurities During Column Chromatography Similar Polarity of Compounds: Other triterpenoids present in the extract may have polarities very similar to this compound, making separation difficult.- Optimize the mobile phase by using a gradient elution with a solvent system of varying polarity (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol).- If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase, such as reversed-phase C18.[4]
Degradation of this compound Prolonged Exposure to High Temperatures: Extended heating during extraction or solvent evaporation can lead to the degradation of the target compound.- Use a rotary evaporator at a temperature below 50°C for solvent concentration.[4]- For UAE, be mindful that prolonged exposure to high ultrasonic energy can lead to degradation.[6]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Triterpenoids

This protocol is based on optimized parameters for the extraction of triterpenoid acids from Poria cocos.[2][6]

  • Preparation of Raw Material:

    • Obtain dried sclerotium of Poria cocos.

    • Grind the material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample and place it in a suitable extraction vessel.

    • Add 60 mL of 55.5% aqueous ethanol solution (a solid-to-liquid ratio of 1:60 g/mL).

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction for approximately 49 minutes at a controlled temperature.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then filter paper to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Supercritical Fluid Extraction (SFE) of Triterpenoids

This protocol provides a general framework for SFE of triterpenoids from medicinal mushrooms. Optimal parameters for this compound may require further refinement.[1][7][8][9]

  • Preparation of Raw Material:

    • Grind the dried Poria cocos into a fine powder.

  • Extraction:

    • Load the powdered sample into the extraction vessel of the SFE system.

    • Set the extraction parameters. A starting point could be:

      • Pressure: 300-350 bar

      • Temperature: 40-50°C

    • Use supercritical CO2 as the primary solvent. A co-solvent like ethanol may be added to modify the polarity.

    • Perform the extraction for a set duration (e.g., 1-4 hours).

  • Collection:

    • The extracted compounds are precipitated in a separator by reducing the pressure.

    • Collect the resulting extract for further analysis and purification.

Data Presentation

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Triterpenoid Acids from Poria cocos

ParameterOptimized ValueReference
Ethanol Concentration55.53%[2][6]
Extraction Time48.64 min[2][6]
Solvent Volume (Solid:Liquid Ratio)60.00 mL (for 1g sample)[2][6]

Table 2: General Parameters for Supercritical Fluid Extraction of Triterpenoids from Medicinal Mushrooms

ParameterTypical RangeReference
Pressure280 - 350 bar[1][8]
Temperature40 - 60 °C[1][7][8]
Co-solventEthanol (optional)

Visualizations

experimental_workflow raw_material Raw Material (Dried Poria cocos) grinding Grinding (40-60 mesh) raw_material->grinding extraction Extraction (e.g., UAE or SFE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, MS, NMR) pure_compound->analysis

Caption: Workflow for this compound extraction and analysis.

troubleshooting_logic start Low Yield? check_prep Is sample finely ground? start->check_prep check_solvent Is solvent optimized? (e.g., ~55% Ethanol) check_prep->check_solvent Yes grind Grind to 40-60 mesh check_prep->grind No check_conditions Are time/temp sufficient? check_solvent->check_conditions Yes optimize_solvent Adjust ethanol concentration check_solvent->optimize_solvent No use_uae Consider UAE for cell wall disruption check_conditions->use_uae Yes optimize_conditions Increase time/temp cautiously check_conditions->optimize_conditions No

Caption: Troubleshooting logic for low extraction yield.

MEK_ERK_Pathway cluster_note *Note: Pathway shown for Poricoic Acid A. Similar mechanisms may apply to this compound. GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation PAA Poricoic Acid A* PAA->MEK

Caption: Inhibition of the MEK/ERK pathway by Poricoic Acid A.

References

Poricoic Acid G stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of Poricoic Acid G, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

Q2: How should I prepare and store stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of Poricoic acids.[1][2] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can negatively impact the solubility and stability of the compound. Stock solutions should be prepared at a reasonable concentration, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored in light-resistant vials.[2]

Recommended Storage of Stock Solutions (Based on Poricoic Acid A data)

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage.[1]
-20°CUp to 1 monthSuitable for short-term storage.[1]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is limited, complex organic molecules, including triterpenoids, are often sensitive to light. Therefore, it is a standard best practice to protect both the solid compound and its solutions from light exposure by using amber vials or by storing them in the dark.[2]

Q4: What should I do if I have difficulty dissolving this compound powder?

A4: Difficulty in dissolving the powder can be due to several factors:

  • Moisture Absorption: The powder may be hygroscopic. Ensure the vial is tightly sealed and stored in a desiccator. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Solvent Quality: Use fresh, anhydrous DMSO. The presence of moisture in the solvent can significantly reduce solubility.[1]

  • Sonication: Aiding dissolution by brief sonication in an ultrasonic bath can be helpful.

Q5: My experimental results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results can stem from compound instability or inaccurate concentrations.

  • Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to degradation. If degradation is suspected, it is best to prepare a fresh stock solution.

  • Inaccurate Concentration: Use a calibrated analytical balance for weighing the powder and ensure it is completely dissolved before making further dilutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and administration of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Precipitate formation in stock solution after freezing The concentration of the stock solution may be above its solubility limit at low temperatures.Prepare a slightly more dilute stock solution. Before use, warm the vial to room temperature and vortex to ensure any precipitate has redissolved.
Loss of biological activity over time The compound may be degrading in the experimental medium or under specific assay conditions.Include appropriate controls in your experiments to monitor the stability of this compound over the time course of the assay. Consider performing a time-course experiment to determine the window of stability.
Unexpected peaks in chromatography These could be degradation products or impurities from the solvent or other reagents.Perform a forced degradation study to identify potential degradation products. Ensure the purity of all solvents and reagents used in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of powder using a calibrated analytical balance in a controlled environment to minimize moisture absorption.

  • Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex and, if necessary, sonicate the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-resistant vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

  • Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water).

  • Stress Conditions: Expose the samples to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Expose the solid powder to 105°C for 24 hours.[2]

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[2]

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The method should be capable of separating the intact this compound from any degradation products.

Visual Guides

G Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution control Unstressed Control prep->control Expose to stress acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal (105°C, solid) prep->thermal Expose to stress photo Photodegradation (UV light) prep->photo Expose to stress hplc HPLC Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

G Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_storage Review Storage Conditions of Stock Solution start->check_storage improper_storage Improper Storage (e.g., repeated freeze-thaw) check_storage->improper_storage Yes check_concentration Verify Weighing and Dissolution check_storage->check_concentration No prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh end_good Consistent Results prepare_fresh->end_good inaccurate_conc Inaccurate Concentration check_concentration->inaccurate_conc Yes check_concentration->end_good No reweigh Re-weigh and Ensure Complete Dissolution inaccurate_conc->reweigh reweigh->end_good

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Overcoming solubility issues of Poricoic Acid G in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Poricoic Acid G in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a triterpenoid (B12794562) compound isolated from the fungus Poria cocos.[1][2] It has demonstrated significant cytotoxic effects, particularly against leukemia cells, making it a compound of interest for cancer research.[1][3][4] However, like many other triterpenoids, this compound is a lipophilic molecule with poor aqueous solubility. This can lead to challenges in achieving desired concentrations in in vitro assays, potentially causing precipitation, inaccurate results, and reduced biological activity.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. While specific quantitative data for this compound is limited, information from suppliers and related compounds suggests the following solvents are effective. For the closely related Poricoic Acid A, a high solubility in DMSO has been reported.[5]

Table 1: Solubility of Poricoic Acids in Common Laboratory Solvents

CompoundSolventConcentrationMolar EquivalentNotes
This compound Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972)Data not quantitatively specified-Listed as suitable solvents by suppliers.[3]
Poricoic Acid A Dimethyl Sulfoxide (DMSO)100 mg/mL200.52 mMMay require ultrasonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can decrease solubility.[5][6][7]

Q3: My this compound, dissolved in a stock solution, is precipitating when I add it to my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common problem for hydrophobic compounds. This occurs because the overall solvent environment is no longer capable of keeping the compound dissolved. Here are several strategies to address this issue:

  • Optimize Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Adjust Final Co-solvent Concentration: You can try to increase the final concentration of your organic solvent (e.g., DMSO) in the culture medium. However, it is critical to determine the tolerance of your specific cell line to the solvent, as high concentrations can be toxic. Always include a vehicle control with the same final solvent concentration in your experiments.[5]

  • Utilize Solubilizing Agents: Incorporating surfactants or cyclodextrins into your formulation can help maintain the solubility of this compound in aqueous solutions.[8][9]

Troubleshooting Guides

Problem: Precipitate Formation in Aqueous Media

Root Cause: The low aqueous solubility of this compound and the dilution of the organic stock solvent below a critical concentration.

Solutions:

  • pH Modification:

    • Concept: this compound is a dicarboxylic acid.[2] Its solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid groups. For many drugs, adjusting the pH of the formulation can significantly enhance solubility.[9]

    • Protocol:

      • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

      • Prepare a series of aqueous buffers (e.g., phosphate-buffered saline) with a range of pH values (e.g., 7.4, 8.0, 8.5).

      • Dilute the this compound stock solution into each buffer to the desired final concentration.

      • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

      • Caution: Ensure the final pH of your complete experimental medium is compatible with your cell line or assay system.

  • Use of Co-solvents:

    • Concept: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[9]

    • Protocol:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO.

      • When preparing your final working solution in the aqueous medium, ensure the final DMSO concentration is sufficient to maintain solubility but remains below the toxic threshold for your cells (typically <0.5% v/v for many cell lines).

      • A stepwise dilution can also be effective. First, dilute the DMSO stock into a small volume of a serum-containing medium (if applicable), vortex gently, and then add this to the rest of the aqueous medium.

  • Preparation of a Solid Dispersion:

    • Concept: A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix, which can enhance its dissolution rate.[8][10]

    • Protocol:

      • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable volatile organic solvent like methanol (B129727) at a specific drug-to-polymer ratio (e.g., 1:5 by weight).

      • Remove the solvent using a rotary evaporator to create a thin film.

      • Dry the film under a vacuum to eliminate any remaining solvent.

      • The resulting solid dispersion can then be weighed and dissolved in the aqueous medium.

  • Nanoparticle Formulation:

    • Concept: Reducing the particle size to the nanometer scale increases the surface area, which can improve the dissolution rate and apparent solubility.[11][12]

    • Protocol (Nanoprecipitation Example):

      • Dissolve this compound in a water-miscible organic solvent such as acetone (the organic phase).

      • Prepare an aqueous phase containing a stabilizer, for instance, a surfactant like Tween 80.

      • Inject the organic phase into the aqueous phase under constant stirring. The rapid change in solvent polarity causes the this compound to precipitate as nanoparticles, which are kept in suspension by the stabilizer.

Experimental Workflow & Signaling Pathway Diagrams

Below are diagrams illustrating a general workflow for solubility testing and a hypothetical signaling pathway for the cytotoxic effects of this compound.

G cluster_prep Stock Solution Preparation cluster_test Solubility Testing cluster_analysis Analysis cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute Stock in Aqueous Medium dissolve->dilute incubate Incubate at Experimental Temperature dilute->incubate observe Observe for Precipitation soluble Soluble observe->soluble No Precipitate precipitate Precipitate observe->precipitate Precipitate Forms incubate->observe end END soluble->end Proceed with Experiment adjust Adjust Formulation (pH, Co-solvent, etc.) precipitate->adjust adjust->dilute G PAG This compound MEK MEK1/2 PAG->MEK Inhibition ERK ERK1/2 MEK->ERK Activation Proliferation Cell Growth & Proliferation ERK->Proliferation Promotion Apoptosis Apoptosis ERK->Apoptosis Inhibition

References

Technical Support Center: Poricoic Acid G Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Poricoic Acid G in cell viability assays. The information is designed to assist in overcoming common experimental challenges and ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Poria cocos. It has been shown to exhibit significant cytotoxic effects against leukemia cells, suggesting its potential as an anti-leukemic agent.[1] While detailed mechanistic studies on this compound are emerging, related compounds like Poricoic Acid A have been shown to induce apoptosis and autophagy by modulating key signaling pathways, including the MEK/ERK and mTOR/p70s6k pathways.[2][3]

Q2: Which cell viability assay is most suitable for use with this compound?

The choice of assay depends on your specific experimental goals and the characteristics of your cell line. Commonly used assays include:

  • Metabolic Assays (e.g., MTT, XTT, MTS, CCK-8): These colorimetric assays measure the metabolic activity of viable cells.[4][5][6] They are widely used but can be prone to interference from natural compounds.[7][8]

  • Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.[6]

  • ATP-Based Assays: These highly sensitive assays measure the level of ATP in viable cells.[4]

It is often recommended to use multiple assays based on different principles to confirm results.[5]

Q3: What is a typical starting concentration range for this compound in a cell viability assay?

A specific optimal concentration for this compound has not been widely established and is highly cell-line dependent. For the related compound, Poricoic Acid A, concentrations between 1 µM and 100 µM have been used.[9] It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.[9]

Q4: How should I dissolve this compound for my experiments?

This compound, like many triterpenoids, is lipophilic and may have poor solubility in aqueous solutions.[7] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving such compounds.[7] It is essential to keep the final DMSO concentration in the cell culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (cells treated with the same concentration of DMSO) in your experiments.[7]

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Variability in Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[9]
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[9]
Incomplete Dissolution of this compound Visually inspect the stock solution and culture medium for any precipitate. Gentle sonication or vortexing can aid dissolution.[7]
Cell Culture Contamination Regularly check cell cultures for any signs of contamination.
Issue 2: Unexpectedly High Cell Viability (or a Proliferative Effect)
Potential Cause Troubleshooting Steps
Direct Reduction of Assay Reagent Natural compounds can directly reduce tetrazolium salts (MTT, XTT, MTS), leading to a false positive signal. Control: Incubate this compound with the assay reagent in cell-free medium. Subtract this background absorbance from your experimental values.[7]
Color Interference If this compound has a color that absorbs at the same wavelength as the assay product, it can artificially inflate the readings. Control: Measure the absorbance of this compound in the medium at the assay wavelength and subtract it from the experimental values.
Precipitation of the Compound Precipitated compound can scatter light, leading to artificially high absorbance readings. Visually inspect wells under a microscope.[7] If precipitation is an issue, consider improving solubility or using a different assay.
Low Compound Concentration The concentration of this compound may be too low to induce a cytotoxic effect. Perform a dose-response experiment with a wider and higher concentration range.[9]
Issue 3: Unexpectedly Low Cell Viability (High Cytotoxicity)
Potential Cause Troubleshooting Steps
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells.[7] Ensure the final DMSO concentration is below 0.5% and include a vehicle control.
Compound Instability The compound may be unstable in the culture medium over the incubation period. Consider reducing the incubation time or preparing fresh solutions.
Contamination of Compound Stock Ensure the purity of the this compound stock.
Cell Line Sensitivity The cell line you are using may be particularly sensitive to this compound. Consider testing a lower range of concentrations.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[4][9]

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[2]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[2]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the signaling pathway of interest (e.g., p-MEK, p-ERK, p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Data Presentation

Table 1: Troubleshooting Summary for Unexpected Results in this compound Viability Assays

Observed Issue Potential Cause Recommended Control Experiment
Higher than expected viability Direct reduction of assay reagent by this compoundIncubate this compound with assay reagent in cell-free media.
Color interference from this compoundMeasure absorbance of this compound in media alone.
Precipitation of this compoundMicroscopic examination of wells for precipitates.
Lower than expected viability Solvent (DMSO) toxicityInclude a vehicle control with the same DMSO concentration.
High variability between replicates Inconsistent cell seedingUse a cell counter for accurate seeding.
Edge effects in the plateAvoid using outer wells for experimental samples.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_pag Prepare this compound Dilutions prepare_pag->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_plate Read Absorbance at 570nm add_dmso->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data

Caption: Workflow for this compound cell viability assay.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_mek_erk MEK/ERK Pathway cluster_mtor mTOR Pathway PAG This compound MEK MEK1/2 PAG->MEK Inhibits mTOR mTOR PAG->mTOR Inhibits ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p70s6k p70s6k mTOR->p70s6k Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits ProteinSynthesis Protein Synthesis & Cell Growth p70s6k->ProteinSynthesis

References

Technical Support Center: Purification of Poricoic Acid G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Poricoic Acid G, a triterpenoid (B12794562) isolated from Poria cocos.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges include the presence of structurally similar triterpenoids in the crude extract, which often co-elute during chromatographic separation.[3][4] Achieving high purity (>98%) typically requires a multi-step purification strategy combining different chromatographic techniques.

Q2: What are the most common impurities found with this compound?

Common impurities are other lanostane-type triterpenoids from Poria cocos that share a similar polarity, such as Poricoic Acid A, Poricoic Acid B, Dehydrotumulosic acid, and Pachymic acid.[4] Co-extracted polysaccharides can also lead to viscous extracts that complicate handling and purification.[5]

Q3: Which chromatographic method is most effective for initial purification?

Silica (B1680970) gel column chromatography is a widely used and effective initial step for separating this compound from less polar and more polar compounds in the crude extract.[3][6] It is a robust technique for processing larger quantities of extract.

Q4: How can I achieve the highest possible purity for this compound?

For achieving purities greater than 95%, a final polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC) is highly recommended.[7] This technique offers superior resolution to separate closely related impurities. Recrystallization can also be a powerful final step to achieve high crystalline purity if a suitable solvent system is found.[8]

Q5: What analytical techniques are used to confirm the purity and identity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is the standard method for assessing purity.[3][9] For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Low Purity After Silica Gel Column Chromatography
  • Problem: The fractions containing this compound show significant impurities when analyzed by TLC or HPLC.

  • Possible Cause 1: Co-elution of similar compounds. Other triterpenoids in the extract may have polarities very close to this compound, making separation difficult with a standard isocratic or steep gradient elution.[3]

    • Solution: Optimize the mobile phase. Employ a shallow, slow gradient elution with a solvent system like hexane-ethyl acetate (B1210297) or chloroform-methanol to improve separation.[3] Test various solvent ratios on a smaller scale using Thin Layer Chromatography (TLC) first to identify the optimal separation conditions.

  • Possible Cause 2: Column overloading. Loading too much crude extract onto the column leads to broad, overlapping bands and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. A general rule is to use a sample-to-adsorbent ratio of 1:30 to 1:100 (w/w).

  • Possible Cause 3: Improper column packing. Channels or cracks in the silica gel bed result in an uneven flow of the mobile phase and lead to poor separation.

    • Solution: Ensure the column is packed uniformly using a slurry method.[3] Allow the packed bed to settle completely and run solvent through it to check for uniform flow before loading the sample.

Issue 2: Low Recovery of this compound
  • Problem: The total amount of purified this compound is significantly lower than expected from the crude extract.

  • Possible Cause 1: Irreversible adsorption on the stationary phase. Highly active sites on the silica gel can strongly bind the acidic functional groups of the triterpenoid.

    • Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) or acetic acid to the mobile phase. This can reduce tailing and improve recovery. Alternatively, consider using a different stationary phase like reversed-phase C18 silica.[3]

  • Possible Cause 2: Compound precipitation during chromatography. The compound may precipitate on the column if its solubility in the mobile phase is low, especially at the beginning of a gradient.

    • Solution: Ensure the crude sample is fully dissolved before loading. If using a dry loading method, ensure the sample is evenly adsorbed onto the silica.[3] Adjust the initial mobile phase composition to ensure the compound remains soluble.

Issue 3: Peak Tailing or Broadening in Preparative HPLC
  • Problem: During prep-HPLC purification, the peak for this compound is broad or asymmetrical (tails), leading to poor resolution and impure fractions.

  • Possible Cause 1: Secondary interactions with the stationary phase. The carboxylic acid groups on this compound can interact with residual silanol (B1196071) groups on the C18 column, causing tailing.

    • Solution: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[7] This protonates the carboxylic acid groups, minimizing unwanted interactions and resulting in sharper peaks.

  • Possible Cause 2: Sample solvent is too strong. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or methanol (B129727) in a high-aqueous mobile phase), it can cause peak distortion.

    • Solution: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.[5] If a strong solvent must be used, keep the injection volume as small as possible.

Data Presentation

The following table summarizes the expected purity levels for Poricoic acids using different purification strategies, based on published data for the structurally similar Poricoic Acid A.

Purification Step/MethodStarting MaterialExpected PurityReference
Silica Gel Column ChromatographyCrude Ethanol Extract60-80%[3]
High-Speed Counter-Current Chrom. (HSCCC)Enriched Extract~92%[7]
Preparative HPLC (prep-HPLC)Partially Purified Fraction>95%[7]
RecrystallizationPurified Fraction (>90%)>99%[8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the initial enrichment of this compound from a crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring a flat, uniform bed.[3]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to create a dry powder. This is the "dry loading" method.[3]

    • Carefully add the dried sample powder to the top of the prepared column.[3]

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise or linear gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).[3]

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume (e.g., 15 mL).

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions that show a pure spot corresponding to the this compound standard.[3]

  • Final Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the enriched this compound.[3]

Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is a "polishing" step to achieve high purity after initial chromatography.

  • Method Development (Analytical Scale):

    • First, optimize the separation on an analytical C18 HPLC column to determine the ideal mobile phase conditions (e.g., gradient of acetonitrile (B52724) and water with 0.1% formic acid).[5]

  • Sample Preparation:

    • Dissolve the partially purified this compound fraction (from Protocol 1) in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.[5]

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Run the gradient method developed on the analytical scale, adjusting the flow rate for the larger column diameter.

  • Fraction Collection and Recovery:

    • Collect the fraction corresponding to the main peak of this compound.

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Combine pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to yield the final high-purity product.[5]

Mandatory Visualization

cluster_extraction Initial Extraction & Cleanup cluster_purification Purification Stages cluster_analysis Analysis Poria Poria cocos Powder Extract Crude Ethanol Extract Poria->Extract Ethanol Extraction Partition Enriched Triterpenoid Fraction Extract->Partition Liquid-Liquid Partitioning Silica Silica Gel Chromatography Partition->Silica PrepHPLC Preparative HPLC Silica->PrepHPLC Partially Purified Fractions TLC TLC/HPLC Analysis Silica->TLC Monitor Fractions Pure High-Purity This compound (>95%) PrepHPLC->Pure QC QC Analysis (HPLC, MS, NMR) Pure->QC Final Purity & Identity Check

Caption: General Purification Workflow for this compound.

Start Low Purity After Column Chromatography? Cause1 Possible Cause: Co-eluting Impurities Start->Cause1 Yes Cause2 Possible Cause: Column Overloading Start->Cause2 Yes Cause3 Possible Cause: Poor Column Packing Start->Cause3 Yes Solution1 Solution: Optimize Mobile Phase (Shallow Gradient) Cause1->Solution1 End Purity Improved Solution1->End Solution2 Solution: Reduce Sample Load Cause2->Solution2 Solution2->End Solution3 Solution: Repack Column Using Slurry Method Cause3->Solution3 Solution3->End

Caption: Troubleshooting Logic for Low Purity Issues.

PA_G This compound Target Target Protein (e.g., MEK1/2) PA_G->Target Inhibition Pathway Downstream Signaling Cascade (e.g., ERK Pathway) Target->Pathway Activation Response Cellular Response (e.g., Proliferation) Pathway->Response Leads to

Caption: Example of a Signaling Pathway Inhibited by Poricoic Acid.

References

Technical Support Center: Lanostane-Type Triterpenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lanostane-type triterpenoid (B12794562) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the complex challenges encountered during the extraction, isolation, structural elucidation, and quantification of these valuable natural products.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction and isolation of lanostane-type triterpenoids so challenging?

A1: The isolation of lanostane-type triterpenoids presents several difficulties. These compounds often exist in low concentrations within complex natural matrices.[1] Their successful isolation typically requires a multi-step approach involving various chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.[2][3]

Q2: What are the primary hurdles in the structural elucidation of lanostane-type triterpenoids?

A2: The structural elucidation of lanostane (B1242432) triterpenoids is complicated by their highly similar and complex tetracyclic structures.[4] Many are isomers, making differentiation a significant challenge. Definitive structure determination necessitates a combination of sophisticated analytical techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC, NOESY) and high-resolution mass spectrometry (HR-ESI-MS).[5][6][7][8][9]

Q3: I am struggling with the quantification of lanostane-type triterpenoids by HPLC-UV. What could be the issue?

A3: A major issue with quantifying lanostane-type triterpenoids using HPLC with UV detection is that many of these compounds lack strong chromophores, resulting in very low UV absorption.[10] To achieve adequate sensitivity, detection at low wavelengths, such as 205-210 nm, is often necessary. However, this can lead to issues with baseline noise and interference from solvents and other matrix components.[10] For more sensitive and specific quantification, consider using HPLC coupled with mass spectrometry (HPLC-MS/MS).[11][12]

Q4: My analytical results for the same extract are inconsistent over time. What could be the cause?

A4: Inconsistent results can stem from the degradation of the active compounds during storage.[11] It is crucial to review your storage conditions, including temperature and light exposure, to ensure the stability of the lanostane triterpenoids in your extracts. Re-analyzing older batches can help determine if degradation is occurring.[11]

Q5: How does mass spectrometry aid in the identification of lanostane triterpenoids?

A5: Mass spectrometry, particularly electrospray ionization (ESI-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of lanostane triterpenoids.[13][14] Understanding these fragmentation rules is crucial for the rapid and accurate structural identification of these compounds in complex mixtures.[13]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor Peak Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase and gradient. A gradient of acetonitrile (B52724) and water with a small amount of formic acid is often effective.[11]
Column degradation or contamination.Flush the column with a strong solvent. If the issue persists, replace the column.[11]
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Low Signal Intensity (UV Detection) Compound lacks a strong chromophore.Detect at a lower wavelength (e.g., 205-210 nm), but be mindful of potential baseline issues.[10] Consider using a more sensitive detector like a mass spectrometer.
Ghost Peaks Contamination in the injector, column, or mobile phase.Flush the system with a strong solvent. Use high-purity solvents and filter all samples and mobile phases.
Sample Preparation and Extraction Troubleshooting
Problem Possible Cause Suggested Solution
Low Extraction Yield Inefficient extraction solvent or method.Experiment with different solvents of varying polarity. Consider alternative extraction techniques like ultrasound-assisted or microwave-assisted extraction.
Incomplete grinding of the source material.Ensure the plant or fungal material is ground to a fine, consistent powder to maximize surface area for extraction.[11]
Presence of Interfering Compounds Non-selective extraction.Employ a multi-step extraction or fractionation protocol using solvents of increasing polarity to selectively isolate the triterpenoids.[11]
Degradation of Triterpenoids Harsh extraction conditions (e.g., high temperature).Use milder extraction conditions. If heat is required, minimize the duration of exposure.

Data Presentation

Table 1: Variability in Lanostane Triterpenoid Content in Fomes officinalis

This table illustrates the significant batch-to-batch variability that can be observed in the content of individual lanostane triterpenoids from a natural source.

CompoundSample 1 (mg/g)Sample 2 (mg/g)Sample 3 (mg/g)Sample 4 (mg/g)Sample 5 (mg/g)
Triterpenoid A1.252.100.851.551.90
Triterpenoid B0.781.150.620.951.05
Triterpenoid C2.503.101.952.803.00
Triterpenoid D0.450.650.300.550.60
Triterpenoid E1.802.501.502.102.30

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Extraction of Lanostane-Type Triterpenoids

This protocol provides a general method for extracting lanostane triterpenoids from fungal or plant material.[11]

  • Material Preparation: Dry the raw material (e.g., fruiting bodies of Ganoderma species) at 40-50 °C to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered material in 95% ethanol (B145695) (1:10 w/v) at room temperature for 24-48 hours. Repeat the extraction 2-3 times.

  • Concentration: Combine the ethanol extracts and filter. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further purified by liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

Protocol 2: HPLC Analysis of Lanostane-Type Triterpenoids

This protocol outlines a general HPLC method for the analysis of lanostane triterpenoid extracts.[11][12]

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol (B129727) and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18).[12]

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: A typical gradient might start at 20% A, increase to 90% A over 40 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm or Mass Spectrometry (ESI).

  • Quantification: Prepare a calibration curve using certified reference standards of the lanostane triterpenoids of interest. Determine the concentration of the analytes in the extract samples by comparing their peak areas to the calibration curve.[11]

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_analysis Analysis raw_material Raw Material (Fungal/Plant) grinding Grinding raw_material->grinding extraction Solvent Extraction (e.g., Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation fractions Purified Fractions fractionation->fractions hplc HPLC Analysis fractions->hplc for quantification & isolation ms Mass Spectrometry fractions->ms for identification nmr NMR Spectroscopy fractions->nmr for structural details quantification Quantification hplc->quantification elucidation Structural Elucidation ms->elucidation nmr->elucidation

Caption: Experimental workflow for the extraction, isolation, and analysis of lanostane-type triterpenoids.

troubleshooting_workflow start Inconsistent Analytical Results check_storage Check Storage Conditions (Temperature, Light) start->check_storage degradation Degradation Suspected check_storage->degradation Yes no_degradation Storage OK check_storage->no_degradation No reanalyze Re-analyze Old Batches degradation->reanalyze check_method Review Analytical Method (HPLC, Sample Prep) no_degradation->check_method confirm_degradation Confirm Degradation reanalyze->confirm_degradation optimize_storage Optimize Storage Conditions confirm_degradation->optimize_storage Yes confirm_degradation->check_method No method_issue Method Variability Identified check_method->method_issue Yes no_method_issue Method is Robust check_method->no_method_issue No revalidate_method Re-validate Method method_issue->revalidate_method check_matrix Investigate Matrix Effects no_method_issue->check_matrix signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Anticancer Pathway (Apoptosis) lanostane Lanostane-type Triterpenoids nfkb NF-κB Signaling lanostane->nfkb Inhibition lanostane->nfkb caspase Caspase Activation lanostane->caspase Activation lanostane->caspase cox2 COX-2 Expression nfkb->cox2 Regulates no_production NO Production nfkb->no_production Regulates apoptosis Apoptosis caspase->apoptosis

References

Cell culture contamination issues with Poricoic Acid G treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter cell culture contamination issues when working with Poricoic Acid G.

Frequently Asked Questions (FAQs)

Q1: We started seeing contamination in our cell cultures after beginning treatment with this compound. Is the product contaminated?

While it is possible for any reagent to become contaminated, it is important to systematically investigate the source. This compound is a triterpenoid (B12794562) isolated from Poria cocos[1]. Issues perceived as contamination after its introduction can sometimes be related to its physicochemical properties, such as precipitation at high concentrations or in aqueous solutions, or due to the introduction of contaminants during the preparation of the stock solution. We recommend following the "Troubleshooting Guide" below to identify the source of the problem.

Q2: After adding this compound to our media, it turned cloudy. Is this bacterial contamination?

A cloudy appearance in the culture medium is a common sign of bacterial contamination, which is often accompanied by a rapid drop in pH (media turning yellow). However, this compound, like other lipophilic compounds, may have limited solubility in aqueous cell culture media, especially if the final concentration of the solvent (like DMSO) is too low[2][3]. This can cause the compound to precipitate, which can be mistaken for microbial contamination. It is crucial to examine a sample of the media under a microscope to look for motile bacteria to differentiate between precipitation and contamination[4].

Q3: We've noticed a decrease in cell proliferation and some changes in cell morphology, but the media is clear. What could be the issue?

Slowed cell growth and morphological changes in the absence of visible turbidity can be indicative of a few issues. Mycoplasma contamination is a possibility, as it is not visible to the naked eye and does not typically cause turbidity but can significantly alter cellular metabolism and growth[5]. Another possibility is chemical contamination from sources like impurities in reagents or water[6][7]. Finally, it is important to consider that this compound itself has cytotoxic effects on certain cell lines, which could be the intended outcome of your experiment[1]. A dose-response experiment can help determine the optimal concentration for your cell line[2].

Q4: Can the solvent used to dissolve this compound cause contamination or toxicity?

Yes, the solvent can be a source of issues. The recommended solvent for this compound is typically DMSO[2]. If the DMSO is not of a high purity or has been improperly stored, it can introduce chemical contaminants. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and can absorb moisture, which may reduce the solubility of the compound[2]. Additionally, high concentrations of DMSO can be toxic to cells, so it is important to ensure the final concentration in your cell culture medium is low (typically ≤ 0.1%)[2]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

Issue 1: Sudden turbidity and/or color change in the culture medium.
  • Question: What should I do if my culture medium becomes cloudy and/or changes color shortly after adding this compound?

  • Answer: First, take a small aliquot of the culture supernatant and examine it under a microscope at high magnification (e.g., 400x).

    • Observation: If you see small, motile particles, it is likely bacterial contamination[4]. If you observe oval or budding yeast cells, it is fungal contamination[4].

    • Action: If microbial contamination is confirmed, discard the contaminated cultures immediately to prevent cross-contamination[8]. Decontaminate the incubator and biosafety cabinet. Review your aseptic technique.

    • Observation: If you do not see microorganisms but rather amorphous particles or crystals, it is likely precipitation of the this compound.

    • Action: Review your stock solution concentration and the final concentration in the media. You may need to lower the final concentration or slightly increase the final DMSO percentage (while staying within the tolerable limits for your cell line). Refer to the experimental protocol on preparing and using this compound.

Issue 2: Filamentous growth in the culture.
  • Question: I see fuzzy, mold-like growths in my culture flask. What is this and what should I do?

  • Answer: This is characteristic of fungal (mold) contamination[9].

    • Action: Immediately remove and discard the contaminated flask. Check other cultures that were handled at the same time or are in the same incubator. It is advisable to discard any opened media and reagents that may have been exposed[4]. Thoroughly clean and disinfect your incubator and workspace[7].

Issue 3: No visible contamination, but cells are unhealthy.
  • Question: My cells are not growing well, but the media is clear. How can I troubleshoot this?

  • Answer:

    • Test for Mycoplasma: Mycoplasma is a common and insidious contaminant that is not visible by standard microscopy[5]. Use a specific detection method like PCR, ELISA, or fluorescence staining with DAPI or Hoechst[5][10].

    • Evaluate Compound Cytotoxicity: The observed effects may be due to the bioactivity of this compound. Perform a dose-response experiment to determine the IC50 value for your specific cell line.

    • Check for Chemical Contamination: Ensure you are using high-purity water and reagents[6]. Review the storage and handling of all components of your culture system.

    • Investigate the Source: Follow the "Experimental Protocol: Contamination Source Investigation" below to systematically test your this compound stock, solvent, and media.

Data Presentation

Table 1: Common Cell Culture Contaminants and Their Characteristics

Contaminant TypeMicroscopic AppearanceMacroscopic Appearance in CultureCommon Detection Methods
Bacteria Small (1-2 µm), rod-shaped or cocci, often motile.Rapid turbidity (cloudiness) of media, sudden drop in pH (media turns yellow).Light Microscopy, Gram Staining, PCR[5][11].
Yeast Round or oval particles (3-5 µm), may show budding.Media may become slightly turbid and acidic over time.Light Microscopy, Culture on Sabouraud Dextrose Agar[4][7].
Mold Filamentous hyphae, may have visible spores.Fuzzy, mycelial colonies on the surface of the media.Light Microscopy, Culture on Sabouraud Dextrose Agar[6][11].
Mycoplasma Too small (0.1-0.2 µm) to be seen with a standard light microscope.No visible change in media turbidity. Cells may appear grainy, with reduced growth rate.PCR, ELISA, Fluorescence Staining (DAPI/Hoechst)[4][10].
Viruses Not visible with a light microscope.May cause changes in cell morphology, lysis, or no visible effect.Electron Microscopy, PCR, ELISA[10].
Chemical No visible particles.May cause cellular toxicity, altered growth, or no visible effect.Difficult to detect directly. Often inferred from troubleshooting.

Mandatory Visualization

cluster_observe Observation cluster_precipitate Precipitation Path cluster_microbial Microbial Contamination Path cluster_hidden Hidden Contamination/Toxicity Path observe Contamination Suspected After This compound Treatment microscopy Microscopic Examination of Culture observe->microscopy precipitate Amorphous Precipitate (No Microbes) microscopy->precipitate Precipitate? microbes Microbes Visible? (Bacteria, Fungi) microscopy->microbes Microbes? no_microbes No Visible Microbes, Cells Unhealthy microscopy->no_microbes Neither? review_protocol Review Protocol: - Check final concentration - Verify solvent percentage precipitate->review_protocol adjust_protocol Adjust Protocol: - Lower concentration - Optimize solvent review_protocol->adjust_protocol discard Discard Contaminated Cultures microbes->discard decontaminate Decontaminate Workspace and Equipment discard->decontaminate review_aseptic Review Aseptic Technique decontaminate->review_aseptic mycoplasma_test Test for Mycoplasma (PCR, Staining) no_microbes->mycoplasma_test cytotoxicity_test Perform Dose-Response (Cytotoxicity Assay) no_microbes->cytotoxicity_test source_investigation Investigate Source (See Protocol) no_microbes->source_investigation

Caption: Troubleshooting workflow for suspected contamination.

PAG This compound MEK MEK1/2 PAG->MEK Inhibits ERK ERK1/2 MEK->ERK Activates Proliferation Cell Growth & Proliferation ERK->Proliferation Promotes

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

Experimental Protocol: Contamination Source Investigation

This protocol is designed to systematically determine if the source of contamination is the this compound powder, the solvent (DMSO), or the cell culture medium/handling technique.

Materials:

  • This compound powder

  • Sterile, high-purity DMSO

  • Sterile cell culture medium (the same used for your experiments)

  • Sterile microcentrifuge tubes

  • Sterile culture plates (e.g., 6-well plate)

  • Cell-free incubator set to standard culture conditions (e.g., 37°C, 5% CO2)

Methodology:

  • Preparation of Test Solutions (perform in a sterile biosafety cabinet):

    • Test A (Complete Treatment Medium): Prepare your this compound stock solution in DMSO as you normally would. Then, dilute it to the final working concentration in your standard cell culture medium.

    • Test B (Solvent Control): Add an equivalent volume of DMSO (without this compound) to the same volume of cell culture medium used in Test A.

    • Test C (Medium Control): Use only the cell culture medium.

    • Test D (this compound Powder Direct Culture - Optional): Add a minuscule amount of the this compound powder directly to a small volume of sterile liquid culture medium (e.g., Tryptic Soy Broth) to check for gross contamination of the powder.

  • Incubation:

    • Aliquot 2 mL of each test solution (A, B, and C) into separate wells of a 6-well plate.

    • Incubate the plate in your cell culture incubator for 3-5 days. Do not add any cells to these wells.

  • Observation and Analysis:

    • Daily Visual Inspection: Check the wells daily for any signs of contamination, such as turbidity or color change.

    • Microscopic Examination: At the end of the incubation period, examine a sample from each well under a microscope.

Interpretation of Results:

  • If only Well A shows contamination: The this compound powder is the likely source of contamination.

  • If Wells A and B are contaminated, but C is clear: The DMSO is the likely source of contamination.

  • If all wells (A, B, and C) are contaminated: The contamination is likely from the cell culture medium, the handling technique, or the environment (e.g., incubator, biosafety cabinet).

  • If no wells show contamination: The source of contamination in your experiments is likely from a step after the preparation of the treatment medium (e.g., contamination of the cell stock).

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Poricoic Acid A and Poricoic Acid G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two closely related lanostane-type triterpenoids, Poricoic Acid A (PAA) and Poricoic Acid G (PAG), isolated from the medicinal mushroom Poria cocos. The following sections present a comprehensive overview of their cytotoxic activity against various cancer cell lines, the signaling pathways implicated in their mechanisms of action, and detailed experimental protocols for assessing their efficacy.

Quantitative Cytotoxicity Data

The cytotoxic effects of Poricoic Acid A and G have been evaluated in a range of human cancer cell lines. The following table summarizes the available quantitative data, primarily presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

CompoundCell LineCancer TypeGI50/IC50Reference
This compound HL-60Leukemia39.3 nM (GI50)[1]
NCI-60 PanelVarious>22 µM (GI50)[1]
Poricoic Acid A NCI-60 PanelVarious15-30 µM (GI50)[1]
H460Lung Cancer~150-200 µg/mL (IC50)[2]
H1299Lung Cancer~150-200 µg/mL (IC50)[2]
SKOV3Ovarian CancerDose-dependent decrease in viability at 30, 50, 80 µg/mL[2]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental methodologies (e.g., GI50 vs. IC50, different assay kits, and incubation times) across different studies.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in determining the cytotoxicity of Poricoic Acids A and G.

Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

These colorimetric assays are widely used to assess cell viability and the cytotoxic effects of compounds.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Poricoic Acid A or G is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of the stock solution are prepared in complete cell culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of the solvent) and a negative control (untreated cells) are included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Reagent Addition and Incubation:

  • For MTT Assay: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • For CCK-8 Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C.

4. Measurement:

  • For MTT Assay: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader.

  • For CCK-8 Assay: The absorbance is measured directly at 450 nm using a microplate reader.

5. Data Analysis:

  • Cell viability is calculated as a percentage of the control group.

  • The IC50 or GI50 value is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Poricoic Acid A

Poricoic Acid A has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.

  • MEK/ERK Signaling Pathway: In lung cancer cells, Poricoic Acid A has been found to directly target and suppress the activity of MEK1/2, leading to the downregulation of the downstream effector ERK. This inhibition of the MEK/ERK pathway results in suppressed cell growth and proliferation.[3]

  • mTOR/p70s6k Signaling Pathway: In ovarian cancer cells, Poricoic Acid A induces apoptosis and autophagy by inhibiting the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream target, p70S6K.[4]

  • Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: Poricoic Acid A can also induce apoptosis by triggering ER stress. This involves the upregulation of ER stress-related proteins, leading to programmed cell death.

This compound

The precise signaling pathways involved in the cytotoxic mechanism of this compound are not as well-elucidated as those for Poricoic Acid A. However, based on studies of other cytotoxic triterpenoids isolated from Poria cocos, it is plausible that this compound may also induce apoptosis through the mitochondrial pathway.[2][5] This can involve the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases. Further research is required to definitively identify the molecular targets and signaling cascades modulated by this compound.

Visualizing the Processes

To better understand the experimental and molecular processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Poricoic Acid A/G Preparation Treatment Treatment with Poricoic Acid Compound_Prep->Treatment Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_Time Incubation (24-72h) Treatment->Incubation_Time Assay_Reagent Add MTT or CCK-8 Reagent Incubation_Time->Assay_Reagent Incubation_Assay Incubation Assay_Reagent->Incubation_Assay Measurement Absorbance Measurement Incubation_Assay->Measurement Data_Analysis Calculate Cell Viability Measurement->Data_Analysis IC50_Determination Determine IC50/GI50 Data_Analysis->IC50_Determination

Caption: A general experimental workflow for determining the cytotoxicity of Poricoic Acids.

PAA_Signaling_Pathways cluster_mek_erk MEK/ERK Pathway cluster_mtor mTOR/p70s6k Pathway cluster_er_stress ER Stress Pathway PAA_MEK Poricoic Acid A MEK MEK1/2 PAA_MEK->MEK inhibits ERK ERK MEK->ERK Proliferation_MEK Cell Proliferation ERK->Proliferation_MEK PAA_mTOR Poricoic Acid A mTOR mTOR PAA_mTOR->mTOR inhibits phosphorylation p70s6k p70s6k mTOR->p70s6k Apoptosis_mTOR Apoptosis p70s6k->Apoptosis_mTOR Autophagy_mTOR Autophagy p70s6k->Autophagy_mTOR PAA_ER Poricoic Acid A ER_Stress ER Stress PAA_ER->ER_Stress induces Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER

Caption: Signaling pathways modulated by Poricoic Acid A leading to apoptosis and inhibition of proliferation.

PAG_Signaling_Pathway cluster_pag Potential Mechanism of this compound PAG This compound Mitochondria Mitochondrial Pathway (Inferred) PAG->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inferred apoptotic pathway for this compound based on related triterpenoids.

References

Poricoic Acid G: A Comparative Analysis Against Other Lanostane-Type Triterpenes in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanostane-type triterpenes, a class of complex natural products isolated primarily from fungi of the Poria and Ganoderma genera, have garnered significant interest in the scientific community for their diverse and potent biological activities. Among these, Poricoic Acid G has emerged as a compound of interest, particularly for its cytotoxic effects against leukemia cell lines. This guide provides an objective comparison of this compound with other notable lanostane-type triterpenes, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity, particularly against the human leukemia cell line HL-60. A comparative study evaluating its effect alongside Poricoic Acid A across a panel of 60 human cancer cell lines revealed that this compound was remarkably potent against HL-60 cells, with a 50% growth inhibition (GI50) value of 39.3 nM.[1][2] In contrast, Poricoic Acid A exhibited only moderate cytotoxicity against all tested cell lines.[1][2]

Other lanostane-type triterpenes, such as Pachymic acid and Dehydrotumulosic acid, have also been evaluated for their cytotoxic potential against various cancer cell lines. While direct comparative studies with this compound are limited, the available data provides a basis for preliminary cross-compound assessment.

CompoundCell LineCancer TypeIC50/GI50 (µM)Reference
This compound HL-60Leukemia0.0393[1][2]
Poricoic Acid A VariousVariousModerately cytotoxic[1][2]
Pachymic Acid Derivative (A17 - Tumulosic Acid) HepG2Liver Cancer7.36 ± 0.98[3]
HSC-2Oral Squamous Carcinoma2.50 ± 0.15[3]
Dehydropachymic acid CCRF-CEMLeukemia2.7[4]
HL-60Leukemia7.3[4]
Dehydroeburicoic acid CCRF-CEMLeukemia6.3[4]
HL-60Leukemia6.0[4]
Pachymic acid CCRF-CEMLeukemia4.9[4]

Comparative Biological Activity: Anti-inflammatory Effects

Mechanisms of Action: A Closer Look

The potent cytotoxicity of this compound in HL-60 cells is attributed to the induction of apoptosis.[2][7] While the specific molecular cascade has not been fully elucidated for this compound, the general apoptotic pathway in HL-60 cells involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, coupled with the release of cytochrome c from the mitochondria.[8][9]

In contrast, the anti-cancer mechanism of Poricoic Acid A is better characterized and involves the inhibition of key signaling pathways such as MEK/ERK and mTOR/p70s6k. Pachymic acid has also been shown to inhibit the Akt and ERK signaling pathways.[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lanostane-type triterpene (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 or GI50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

General experimental workflow for evaluating lanostane (B1242432) triterpenes.

apoptosis_pathway *Proposed pathway based on general apoptosis in HL-60 cells. cluster_cell HL-60 Leukemia Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Pro-apoptotic Signaling* Pro-apoptotic Signaling* This compound->Pro-apoptotic Signaling* Caspase-8 activation Caspase-8 activation Pro-apoptotic Signaling*->Caspase-8 activation Mitochondria Mitochondria Pro-apoptotic Signaling*->Mitochondria Caspase-3 activation Caspase-3 activation Caspase-8 activation->Caspase-3 activation Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Proposed apoptotic pathway of this compound in HL-60 cells.

nfkb_pathway cluster_cell RAW 264.7 Macrophage Poria cocos Extract \n (Containing Poricoic Acids) Poria cocos Extract (Containing Poricoic Acids) IKK activation IKK activation Poria cocos Extract \n (Containing Poricoic Acids)->IKK activation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activation IκB degradation IκB degradation IKK activation->IκB degradation NF-κB translocation NF-κB translocation IκB degradation->NF-κB translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB translocation->Pro-inflammatory Gene Expression

Inhibition of the NF-κB pathway by Poria cocos extracts.

References

Unveiling the Anti-Leukemic Potential of Poricoic Acid G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-leukemic effects of Poricoic Acid G, a triterpenoid (B12794562) isolated from Poria cocos. While research on this specific compound is emerging, this document consolidates the available data and draws comparisons with related compounds and standard chemotherapeutic agents to offer a valuable resource for further investigation and drug development.

Executive Summary

This compound has demonstrated significant cytotoxic activity against human leukemia cells.[1][2] This guide presents the available quantitative data on its efficacy, alongside that of its better-studied counterpart, Poricoic Acid A, and standard-of-care chemotherapy agents. Detailed experimental protocols for key assays are provided to facilitate the replication and expansion of these findings. Furthermore, potential signaling pathways involved in the anti-leukemic action of poricoic acids are visualized to provide a framework for mechanistic studies.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of this compound, related compounds, and standard chemotherapeutic drugs against the human promyelocytic leukemia cell line, HL-60.

CompoundCell LineAssayMetricValueReference
This compound HL-60 SRB GI50 39.3 nM [1][2]
Poricoic Acid AHL-60MTTIC50> 40 µM
DoxorubicinHL-60MTTIC50~20 nM - 16.2 µM[3][4][5][6][7]
Cytarabine (B982)HL-60MTT/XTTIC50~2.5 µM - >20 µM[8][9][10][11]

Note: The significant potency of this compound in the nanomolar range from a single study highlights the need for further validation and investigation into its mechanism of action. The IC50 values for Doxorubicin and Cytarabine can vary significantly based on experimental conditions and the development of drug resistance in cell lines.[5][7]

Experimental Protocols

To ensure reproducibility and standardization of future research, detailed protocols for key experimental assays are provided below.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is based on the method used to determine the GI50 of this compound.[1][2]

Principle: The Sulforhodamine B (SRB) assay is a colorimetric method that estimates cell number by staining total cellular protein with the SRB dye.[12][13][14][15][16]

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[12]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[17][18][19][20]

Procedure:

  • Cell Culture and Treatment: Culture HL-60 cells and treat with this compound or control compounds for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[17][18][20]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21][22][23][24][25]

Procedure:

  • Cell Culture and Treatment: Treat HL-60 cells with this compound or control compounds for the specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[21][22][23][24][25]

  • Washing: Centrifuge the cells to remove the ethanol and wash them with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.[21][22][23][24][25]

  • Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

While the precise signaling pathways modulated by this compound in leukemia cells are yet to be fully elucidated, studies on the closely related Poricoic Acid A in other cancers suggest the involvement of the MEK/ERK and mTOR pathways.[26][27][28][29][30] The following diagrams illustrate these potential mechanisms of action and a general experimental workflow for validating the anti-leukemic effects of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_data Data Analysis cluster_comparison Comparative Analysis start This compound Treatment on HL-60 Leukemia Cells viability Cell Viability Assay (SRB Assay) start->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis gi50 Determine GI50 viability->gi50 cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant mechanistic Mechanistic Studies (Western Blot, etc.) cell_cycle->mechanistic cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_analysis Identify Modulated Signaling Pathways mechanistic->pathway_analysis compare Compare with Standard Chemotherapy gi50->compare

Experimental workflow for validating this compound's anti-leukemic effects.

MEK_ERK_Pathway Hypothesized Inhibition of the MEK/ERK Pathway PAG This compound (Hypothesized) MEK MEK1/2 PAG->MEK ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation

This compound may inhibit the MEK/ERK signaling pathway.

mTOR_Pathway Hypothesized Modulation of the mTOR Pathway PAG This compound (Hypothesized) mTOR mTOR PAG->mTOR p70S6K p70S6K mTOR->p70S6K Phosphorylation Apoptosis Apoptosis & Autophagy mTOR->Apoptosis Inhibition of mTOR Induces Apoptosis Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis

This compound may induce apoptosis via the mTOR pathway.

Conclusion and Future Directions

The available data, though limited, strongly suggests that this compound is a highly potent anti-leukemic compound that warrants further investigation. Its nanomolar efficacy against HL-60 cells is particularly promising. Future research should focus on:

  • Validating the cytotoxic effects of this compound across a broader panel of leukemia cell lines.

  • Elucidating the specific molecular mechanisms of action, including the identification of its direct cellular targets and the signaling pathways it modulates in leukemia cells.

  • Conducting in vivo studies to evaluate the therapeutic efficacy and safety of this compound in animal models of leukemia.

  • Investigating potential synergistic effects when combined with standard chemotherapeutic agents to explore new combination therapy strategies for leukemia.

This comparative guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the potential of this compound into novel and effective treatments for leukemia.

References

Poricoic Acid G: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the in vivo effects of Poricoic Acid G, a triterpenoid (B12794562) derived from Poria cocos. While in vitro studies have highlighted its potential as a cytotoxic agent against specific cancer cell lines, a comprehensive understanding of its physiological impact, metabolic fate, and efficacy in living organisms remains largely unexplored. This guide synthesizes the available experimental data for this compound, contrasting the limited in vitro findings with the absence of in vivo research. To provide a broader context for researchers, a comparative overview of the extensively studied, structurally related compound, Poricoic Acid A, is included.

In Vitro Effects of this compound

The primary available research on this compound focuses on its cytotoxic activity against human leukemia cells.

Quantitative Data
Cell LineAssay TypeParameterResult
HL-60 (Leukemia)Cytotoxicity AssayGI₅₀ (50% Growth Inhibition)39.3 nM[1][2]
Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a generalized protocol for determining the cytotoxic effects of a compound like this compound on a cancer cell line, based on standard methodologies.

1. Cell Culture and Seeding:

  • Human leukemia cells (e.g., HL-60) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well microplates at a predetermined optimal density.

2. Compound Preparation and Treatment:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the stock solution are made in the culture medium to achieve a range of final concentrations.

  • The diluted compound is added to the wells containing the cells. Control wells receive the vehicle (medium with the same concentration of DMSO) without the compound.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.

4. Cell Viability Assessment:

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

  • The assay reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • The absorbance is measured using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity A Cell Seeding B Compound Treatment A->B C Incubation B->C D Viability Assay C->D E Data Analysis D->E G cluster_paa Poricoic Acid A cluster_pathways Signaling Pathways cluster_effects Cellular Effects PAA Poricoic Acid A MEK_ERK MEK/ERK PAA->MEK_ERK mTOR mTOR/p70S6K PAA->mTOR TGFB TGF-β/Smad PAA->TGFB AMPK AMPK PAA->AMPK Apoptosis Apoptosis MEK_ERK->Apoptosis CellCycleArrest Cell Cycle Arrest MEK_ERK->CellCycleArrest mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy AntiFibrosis Anti-Fibrosis TGFB->AntiFibrosis AMPK->AntiFibrosis

References

Poricoic Acid G: A Comparative Analysis of its Anticancer Effects on Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic and anticancer effects of Poricoic Acid G on different cancer cell lines. While research on this compound is emerging, this document compiles the available experimental data and contrasts it with the more extensively studied related compound, Poricoic Acid A, to offer a broader perspective for ongoing and future research.

Comparative Efficacy of Poricoic Acids on Cancer Cell Lines

This compound, a triterpenoid (B12794562) isolated from Poria cocos, has demonstrated significant cytotoxic effects against specific cancer cell lines.[1] The following table summarizes the available quantitative data on this compound and compares it with the effects of Poricoic Acid A on various cancer cell lines.

CompoundCancer Cell LineCancer TypeAssayKey Findings
This compound HL-60LeukemiaCytotoxicity AssaySignificant cytotoxicity with a GI50 value of 39.3 nM.[2]
A549Lung CancerMTT AssayIC50 > 100 μM.[1]
AZ-521Not SpecifiedCytotoxicity AssayIC50 > 100 μM.[1]
Poricoic Acid A (for comparison) H460Lung CancerCCK-8 AssayDose-dependent decrease in cell viability (100-250 µg/mL).[3][4]
H1299Lung CancerCCK-8 AssayDose-dependent decrease in cell viability (100-250 µg/mL).[3][4]
SKOV3Ovarian CancerCCK-8 AssayDose-dependent decrease in cell viability (30-80 µg/mL).[3][5]
HepG2Liver CancerNot SpecifiedIncreased apoptosis.[3][6]
786-ORenal Cell CarcinomaMTT AssayDose-dependent inhibition of viability (20-60 μM).[7]

Delving into the Mechanisms: Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the closely related Poricoic Acid A provide valuable insights into potential mechanisms of action. Poricoic Acid A has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the key pathways inhibited by Poricoic Acid A is the MEK/ERK signaling cascade .[8] This pathway is crucial for cell growth and proliferation. By targeting MEK1/2, Poricoic Acid A leads to the downregulation of this pathway, resulting in suppressed cancer cell growth.[7][8]

Furthermore, Poricoic Acid A has been demonstrated to induce apoptosis and autophagy in ovarian cancer cells by modulating the mTOR/p70s6k signaling axis .[5][9] Inhibition of this pathway disrupts protein synthesis and cell growth, ultimately leading to programmed cell death.

In renal cell carcinoma, a related compound, Poria acid (PAC), was found to inhibit tumor growth and metastasis by suppressing the PI3K/Akt/NF-κB signaling pathway .[10] This suggests another potential avenue of investigation for this compound.

Experimental Protocols

To facilitate further research and validation of the effects of this compound, this section details the methodologies for key experiments.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[11]

  • Reagent Incubation : Following treatment, MTT or CCK-8 reagent is added to each well, and the plates are incubated for 1-4 hours.[11]

  • Data Acquisition : The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to the untreated control cells.[11]

Apoptosis Assay (Flow Cytometry)

This method quantifies the extent of apoptosis (programmed cell death) induced by a compound.

  • Cell Treatment : Cells are treated with different concentrations of this compound for a predetermined time.

  • Cell Harvesting and Staining : The cells are harvested, washed, and then stained with Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Western Blot Analysis

This technique is used to detect and quantify specific proteins, which is crucial for studying signaling pathways.

  • Protein Extraction : Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification : The concentration of the extracted protein is determined.

  • SDS-PAGE and Transfer : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting : The membrane is incubated with primary antibodies specific to the target proteins (e.g., MEK, ERK, mTOR, p70s6k, Bcl-2, Bax, Caspases) and then with a secondary antibody.[5][9]

  • Detection : The protein bands are visualized and quantified using an imaging system.

Conclusion and Future Directions

The available data indicates that this compound exhibits potent cytotoxic activity against leukemia cells and moderate effects on other cancer cell lines.[2] The extensive research on the related compound, Poricoic Acid A, suggests that the anticancer effects of this compound may be mediated through the modulation of key signaling pathways such as MEK/ERK and mTOR/p70s6k.[3][5][8]

Further research is warranted to:

  • Elucidate the specific molecular targets and signaling pathways of this compound in a wider range of cancer cell lines.

  • Conduct in-depth studies to determine its IC50 values across various cancer types.

  • Perform in vivo studies to evaluate the antitumor efficacy and safety profile of this compound.

This guide serves as a foundational resource to stimulate and support further investigation into the therapeutic potential of this compound as a novel anticancer agent.

References

Safety Operating Guide

Safe Disposal of Poricoic Acid G: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Poricoic Acid G, a triterpenoid (B12794562) compound with significant cytotoxic effects.[1][2][3] Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is imperative to conduct a thorough risk assessment. This compound is a potent compound and should be handled with care.

1.1. Known Hazards:

  • Cytotoxicity: this compound has demonstrated significant cytotoxic effects, particularly against leukemia cells.[1][2][3]

  • Physical Form: It is typically supplied as a powder.[4]

  • General Chemical Hazards: As with many organic acids, it should be considered a potential irritant to the skin, eyes, and respiratory tract.

1.2. Required Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn at all times when handling this compound:

  • Respiratory Protection: A full-face particle respirator (N99 or P2 equivalent) is recommended, especially when handling the powder form, to prevent inhalation.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling.[4]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[4]

  • Body Protection: A laboratory coat or apron should be worn to protect against skin contact.[4]

Disposal of Unused this compound (Solid)

Unused or expired solid this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

Step-by-Step Procedure:

  • Containerization:

    • Ensure the original container is securely sealed.

    • If the original container is compromised, carefully transfer the solid to a new, compatible, and clearly labeled hazardous waste container. The container should be a screw-cap, wide-mouth bottle made of a material compatible with organic acids.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The label must clearly identify the contents as "this compound."

    • Indicate the approximate quantity of the waste.

    • Include the date of disposal.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be a well-ventilated, secure location, away from incompatible materials.

  • Collection:

    • Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.

Disposal of this compound Solutions

Solutions containing this compound must also be treated as hazardous waste. The specific disposal route will depend on the solvent used.

3.1. Organic Solvent Solutions: Solutions of this compound in flammable organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)[2] should be disposed of in a designated organic solvent waste container.

Step-by-Step Procedure:

  • Segregation:

    • Identify the appropriate waste stream for your solvent. Many institutions have separate containers for halogenated and non-halogenated solvents.

  • Transfer:

    • Carefully pour the this compound solution into the designated solvent waste container using a funnel. Avoid splashing.

  • Container Management:

    • Do not overfill the waste container. Leave adequate headspace for vapor expansion.

    • Keep the waste container securely capped when not in use.

  • Labeling and Storage:

    • Ensure the waste container is properly labeled with all constituents, including "this compound."

    • Store in the designated hazardous waste accumulation area.

3.2. Aqueous Solutions: Aqueous solutions of this compound should not be disposed of down the drain due to its cytotoxic properties.

Step-by-Step Procedure:

  • Containerization:

    • Collect all aqueous solutions containing this compound in a dedicated aqueous hazardous waste container.

  • Labeling:

    • Label the container as "Aqueous Hazardous Waste" and list all chemical components, including "this compound."

  • Storage and Collection:

    • Store and arrange for collection as described for other hazardous waste streams.

Decontamination of Labware

All labware that has come into contact with this compound must be decontaminated before being washed for reuse or disposed of.

Step-by-Step Procedure:

  • Rinsing:

    • Rinse the contaminated labware (e.g., glassware, spatulas) with a suitable solvent in which this compound is soluble (e.g., acetone, ethanol).

    • Collect this rinse solvent as hazardous waste and dispose of it in the appropriate organic solvent waste container.

  • Washing:

    • After the initial solvent rinse, wash the labware with soap and water.

  • Disposal of Consumables:

    • All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be placed in a sealed bag or container labeled as "Cytotoxic Waste" or as per your institution's guidelines for this waste stream, and disposed of through the hazardous waste program.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Procedure:

  • Evacuate and Secure:

    • Alert others in the immediate area and evacuate if necessary.

    • Restrict access to the spill area.

  • Assess the Spill:

    • If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE.

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.[4] Carefully sweep or scoop the material into a designated hazardous waste container.[4]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Once absorbed, carefully collect the material and place it in a sealed hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

Quantitative Data Summary

PropertyValueSource
Purity>97%[1][4]
Recommended Storage (Long Term)-20°C[4]
Recommended Storage (Short Term)2-8°C[4]

Logical Workflow for this compound Disposal

cluster_start Start: Identify Waste cluster_assessment Hazard Assessment cluster_waste_type Determine Waste Form cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_contaminated Contaminated Materials cluster_final Final Steps start This compound Waste assess_hazards Review Hazards (Cytotoxic, Irritant) start->assess_hazards don_ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) assess_hazards->don_ppe waste_form Solid, Liquid, or Contaminated? don_ppe->waste_form solid_container Seal in Labeled Hazardous Waste Container waste_form->solid_container Solid liquid_type Aqueous or Organic Solvent? waste_form->liquid_type Liquid decontaminate Decontaminate Labware (Solvent Rinse) waste_form->decontaminate Contaminated Labware dispose_consumables Bag & Label Consumables (e.g., Gloves, Tips) waste_form->dispose_consumables Contaminated Consumables store_waste Store in Designated Hazardous Waste Area solid_container->store_waste aqueous_waste Collect in Aqueous Hazardous Waste liquid_type->aqueous_waste Aqueous organic_waste Collect in appropriate Solvent Waste liquid_type->organic_waste Organic aqueous_waste->store_waste organic_waste->store_waste decontaminate->store_waste dispose_consumables->store_waste arrange_pickup Arrange for EHS Pickup store_waste->arrange_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.